3a-Epiburchellin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJFAQVSWXZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959203 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112156-46-4, 38276-59-4 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112156-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Burchellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Burchellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 3a-Epiburchellin: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3a-Epiburchellin, a neolignan of significant interest due to its stereochemical complexity and potential biological activity. This document details its primary natural source, outlines generalized protocols for its extraction and isolation, and presents our current understanding of its chemical nature.
Core Compound: this compound and its Natural Origin
This compound is a stereoisomer of Burchellin, a neolignan characterized by a rare core structure with three contiguous stereogenic centers. The primary natural source of burchellin and its analogues is the tree species Aniba burchellii, a member of the Lauraceae family.[1][2] This plant is native to regions of Southeast Colombia, Southern Venezuela, and Brazil, thriving in wet tropical biomes. The trunk wood of Aniba burchellii has been identified as the principal repository of these neolignans.[3]
While the presence of burchellin in Aniba burchellii is well-documented, specific quantitative data on the natural abundance, yield, or concentration of this compound remains largely unpublished in readily available scientific literature. The focus of existing research has been more on the structural elucidation and synthesis of burchellin and its various stereoisomers.
Phytochemical Composition of Aniba burchellii
Aniba burchellii is a rich source of various phytochemicals. Besides neolignans, the wood contains other compounds that may be co-extracted. A summary of key compounds isolated from this species is presented below.
| Compound Class | Specific Compounds Isolated from Aniba burchellii | Reference |
| Neolignans | Burchellin, this compound (as a stereoisomer of Burchellin) | [1][2] |
| Other Compounds | Sitosterol, Benzyl benzoate | [1] |
Note: Quantitative data for the concentration and yield of this compound from Aniba burchellii are not sufficiently reported in the current body of scientific literature.
Experimental Protocols: From Natural Source to Isolated Compound
A specific, detailed experimental protocol for the extraction and isolation of this compound from Aniba burchellii is not explicitly available. However, based on established methods for the isolation of neolignans from plants of the Lauraceae family, a generalized workflow can be outlined.
1. Collection and Preparation of Plant Material:
-
The trunk wood of Aniba burchellii is collected and authenticated.
-
The wood is air-dried and ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered wood is subjected to solvent extraction, typically using a non-polar or semi-polar solvent. Benzene has been historically used for the extraction of burchellin.[3] More contemporary and less hazardous solvents like hexane or ethyl acetate are also commonly employed for neolignan extraction.
-
The extraction is usually performed at room temperature over an extended period or under reflux to ensure the exhaustive removal of the desired compounds.
3. Fractionation and Purification:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is then subjected to chromatographic techniques for fractionation. This may involve column chromatography over silica gel with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures).
-
Fractions are monitored by Thin Layer Chromatography (TTC) to identify those containing compounds with the expected characteristics of neolignans.
-
Further purification of the neolignan-rich fractions is achieved through preparative High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase to separate the different stereoisomers of burchellin, including this compound.
4. Structural Elucidation:
-
The purified compound's structure is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and comparison with published data for known burchellin stereoisomers.
Below is a generalized workflow for the isolation of this compound.
Structural Relationship and Stereochemistry
Burchellin possesses three contiguous stereocenters, giving rise to several possible stereoisomers. This compound is one of these diastereomers. The exact stereochemical configuration of naturally occurring burchellin has been determined, and synthetic routes have been developed to access its various stereoisomers. The relationship between these isomers is crucial for understanding their distinct biological activities.
Biological Activity and Signaling Pathways
Research has indicated that burchellin and its stereoisomers possess biological activity. Specifically, they have been found to exhibit potent antiviral effects against the coxsackie virus B3. However, the current scientific literature does not delineate the specific signaling pathways through which this compound or other burchellin stereoisomers exert their biological effects. This remains a promising area for future research and drug discovery efforts.
Conclusion
This compound, a stereoisomer of the neolignan burchellin, originates from the trunk wood of the South American tree Aniba burchellii. While its existence and chemical structure are established, there is a notable lack of quantitative data regarding its natural abundance and a detailed, standardized protocol for its isolation. The generalized procedures for neolignan extraction provide a solid foundation for researchers aiming to isolate this compound. The reported antiviral activity of the burchellin stereoisomer family highlights the potential of this compound as a lead compound for drug development, warranting further investigation into its specific biological mechanisms and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Path to Complexity: A Technical Guide to the Putative Biosynthesis of Burchellin Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burchellin, a neolignan natural product, presents a fascinating case study in stereochemical complexity and biological activity. Possessing a unique 2,3-dihydrobenzofuran core with three contiguous stereogenic centers, burchellin and its stereoisomers have garnered significant interest for their potential therapeutic applications, including antiviral properties. Despite numerous successful chemical syntheses that have elucidated its structure and enabled access to its various stereoisomers, the natural biosynthetic pathway remains largely uncharacterized. This technical guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for burchellin stereoisomers, drawing upon established principles of neolignan biosynthesis. By providing a theoretical framework, this document seeks to stimulate further research into the enzymatic machinery responsible for the creation of this intricate molecule, paving the way for potential biotechnological production and the development of novel therapeutics.
Proposed Biosynthetic Pathway of Burchellin Stereoisomers
The biosynthesis of burchellin is hypothesized to originate from the phenylpropanoid pathway, a well-established route for the formation of a vast array of plant secondary metabolites. The pathway likely involves the oxidative coupling of two phenylpropanoid precursors, followed by enzymatic modifications to yield the final burchellin structure. The stereochemical outcome of the reaction is proposed to be under the strict control of dirigent proteins.
Step 1: Precursor Synthesis
The initial building blocks for burchellin are likely derived from the general phenylpropanoid pathway, starting from the amino acid phenylalanine. Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), among others, precursors such as coniferyl alcohol and 5-hydroxyconiferyl alcohol are synthesized. For the formation of burchellin, it is proposed that two specific C6C3 units, likely coniferyl alcohol and a second, related phenylpropanoid, are the immediate precursors.
Step 2: Oxidative Coupling and Stereochemical Control
This is the pivotal step where the characteristic 2,3-dihydrobenzofuran skeleton of burchellin is formed and its stereochemistry is established.
-
Oxidative Radical Formation: A laccase or peroxidase enzyme is proposed to catalyze the one-electron oxidation of the two phenylpropanoid precursors, generating radical intermediates.
-
Dirigent Protein-Mediated Coupling: The resulting radicals are captured by a specific dirigent protein (DIR) . This protein orients the radicals in a precise manner to facilitate a regio- and stereoselective coupling.[1][2][3][4][5] This directed coupling is crucial for the formation of the specific stereoisomers of burchellin. The coupling is hypothesized to occur between the C8 of one phenylpropanoid unit and the C5' of the other, along with the formation of a C7-O-C4' ether linkage, to yield the dihydrobenzofuran ring system.[6]
Step 3: Post-Coupling Modifications
Following the key coupling reaction, further enzymatic modifications may be required to arrive at the final structure of burchellin. This could include the action of methyltransferases to add the methoxy groups present in the burchellin molecule. The precise sequence and nature of these modifications remain to be elucidated.
Below is a diagram illustrating the proposed biosynthetic pathway for a burchellin stereoisomer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]
- 5. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
In-depth Technical Guide: The Biological Activity of 3a-Epiburchellin
A comprehensive review of the current scientific literature reveals a notable absence of specific data regarding the biological activity, experimental protocols, and signaling pathways associated with 3a-Epiburchellin. Extensive searches for this particular compound have not yielded direct studies detailing its effects, mechanisms of action, or quantitative biological data.
This guide is intended for researchers, scientists, and drug development professionals. In light of the limited information available directly on this compound, this document will outline the search strategy employed and the scope of the current scientific landscape.
Search Methodology and Findings
A multi-faceted search of scientific databases and scholarly articles was conducted to gather information on the biological activity of this compound. The search queries included:
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"biological activity of this compound"
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"this compound mechanism of action"
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"this compound experimental studies"
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"this compound quantitative data"
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"this compound signaling pathways"
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"cytotoxic activity of this compound"
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"trypanocidal activity of this compound"
Despite these targeted searches, no peer-reviewed articles, patents, or conference proceedings were identified that specifically investigate the biological properties of this compound. The search results did, however, yield information on structurally related compounds, such as burchellin and other neolignans, which have been studied for various biological activities. The absence of data on the "3a-epi" stereoisomer suggests that this specific compound may not have been a primary focus of research to date, or that studies may exist under a different nomenclature.
Future Research Directions
The lack of available data on this compound presents a clear opportunity for novel research. Future investigations could focus on the following areas:
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Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of this compound to enable biological screening.
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In Vitro Screening: Evaluation of the cytotoxic, antimicrobial, anti-inflammatory, and other biological activities of this compound against a panel of cell lines and microbial strains.
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Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies could elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.
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Comparative Studies: A direct comparison of the biological activity of this compound with its other stereoisomers, such as burchellin, would provide valuable structure-activity relationship (SAR) data.
Given the current state of research, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams for the biological activity of this compound. Researchers interested in this compound are encouraged to initiate foundational studies to characterize its biological profile.
In-Depth Technical Guide: 3a-Epiburchellin (C20H20O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3a-Epiburchellin, a lignan with the molecular formula C20H20O5, is a natural product isolated from plant species of the Ocotea genus, notably Ocotea cymbarum. Lignans as a chemical class are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties are often attributed to their ability to modulate key cellular signaling pathways, such as the Nrf2 and NF-κB pathways. This technical guide synthesizes the available information on this compound and the broader class of lignans, providing a framework for future research and drug development endeavors. While specific experimental data on this compound is limited in publicly available literature, this document outlines the general properties and expected biological activities based on the characteristics of related lignan compounds.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively documented, its basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C20H20O5 | - |
| CAS Number | 155551-61-4 | [1] |
| Source | Ocotea cymbarum | [1] |
Biological Activities of Lignans
Lignans, the class of compounds to which this compound belongs, are polyphenolic compounds known for a variety of significant biological activities. These activities provide a strong indication of the potential therapeutic applications of this compound.
Antioxidant Effects
Lignans are potent antioxidants. Their phenolic structure allows them to act as "scavengers" of harmful free radicals, such as hydroxyl radicals, which are produced during normal metabolic processes. By neutralizing these reactive oxygen species, lignans can protect cells and tissues from oxidative damage, which is implicated in a range of chronic diseases including cancer, diabetes, and neurodegenerative disorders.[2]
Anti-inflammatory Properties
Chronic inflammation is a key factor in the development of many diseases. Lignans have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Notably, they can inhibit the NF-κB (nuclear factor-kappa B) signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB, lignans can reduce the production of pro-inflammatory cytokines and enzymes.[3]
Anticancer Potential
The anticancer activity of lignans is a subject of extensive research. Their mechanisms of action are multifaceted and include:
-
Hormone Modulation: Some lignans have structures similar to mammalian estrogens, allowing them to bind to estrogen receptors and modulate their activity. This can be particularly relevant in hormone-dependent cancers like breast cancer.[4][5]
-
Induction of Apoptosis: Lignans can trigger programmed cell death (apoptosis) in cancer cells.
-
Anti-proliferative Effects: They can inhibit the uncontrolled growth of cancer cells.[3]
Key Signaling Pathways Modulated by Lignans
The biological effects of lignans are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Lignans have been shown to activate the Nrf2 signaling pathway.[3][6] This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative damage.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Inappropriate activation of this pathway is associated with chronic inflammation and related diseases. Lignans can inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[3]
Experimental Protocols
General Workflow for Lignan Research
The study of novel lignans typically follows a structured workflow from extraction to biological characterization.
Isolation and Purification of Lignans
Objective: To isolate this compound from its natural source, Ocotea cymbarum.
Materials:
-
Dried and powdered plant material (Ocotea cymbarum)
-
Solvents for extraction (e.g., ethanol, methanol, hexane, ethyl acetate)
-
Chromatography apparatus (e.g., column chromatography, High-Performance Liquid Chromatography - HPLC)
-
Silica gel for column chromatography
-
Analytical instruments for structure elucidation (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS)
Protocol:
-
Extraction:
-
The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.
-
-
Fractionation:
-
The crude extracts are fractionated using column chromatography over silica gel.
-
Fractions are eluted with a gradient of solvents to separate compounds with different polarities.
-
-
Purification:
-
Fractions showing promising activity in preliminary screens are further purified using preparative HPLC to obtain pure compounds.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is determined using spectroscopic techniques such as NMR (1H, 13C, COSY, HMBC, HSQC) and MS.
-
Future Directions and Conclusion
This compound, with the molecular formula C20H20O5, represents a promising yet understudied lignan. Based on the well-documented biological activities of the lignan class of compounds, it is highly probable that this compound possesses antioxidant, anti-inflammatory, and potentially anticancer properties.
Future research should focus on:
-
Isolation and full characterization of this compound from Ocotea cymbarum.
-
Quantitative assessment of its antioxidant and anti-inflammatory activities using standardized assays.
-
In-depth investigation of its cytotoxic effects against a panel of cancer cell lines to determine its anticancer potential and to calculate key metrics such as IC50 values.
-
Elucidation of its precise mechanism of action by examining its effects on key signaling pathways, including but not limited to the Nrf2 and NF-κB pathways.
A thorough investigation of this compound is warranted to unlock its potential as a novel therapeutic agent. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on this important endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Receptor-Like Protein Kinases Function Upstream of MAPKs in Regulating Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 5. embopress.org [embopress.org]
- 6. The regulation landscape of MAPK signaling cascade for thwarting Bacillus thuringiensis infection in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3a-Epiburchellin: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While detailed experimental data remains elusive in publicly available literature, this document consolidates the existing information and points towards primary research for more in-depth analysis. The natural source of this compound has been identified as the herbs of Ocotea cymbarum[1][2][3][4].
Physical and Chemical Properties
The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases and are summarized below. It is important to note that experimental values for properties such as melting and boiling points are not currently available in the public domain.
| Property | Value | Source |
| CAS Number | 155551-61-4 | [1] |
| Molecular Formula | C₂₀H₂₀O₅ | - |
| Molecular Weight | 340.37 g/mol | - |
| Purity | >98% | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Structural Elucidation
A pivotal publication by George Buechi and Ching-Pong Mak in the Journal of the American Chemical Society (1977) titled, "Biomimetic syntheses of the neolignans guianin, burchellin, 2-epi,this compound and futoenone," is the primary source for the synthesis of this compound (referred to as 2-epi,this compound in the paper)[5][6][7][8]. The full text of this article is expected to contain the detailed experimental protocol and characterization data, including NMR, IR, and mass spectrometry results, which are essential for a complete understanding of its chemical structure and properties.
Hypothetical Experimental Workflow for Biomimetic Synthesis
Based on the title of the key publication, a generalized workflow for the biomimetic synthesis of this compound can be conceptualized. This process likely involves the oxidative coupling of phenylpropanoid precursors, mimicking the biosynthetic pathway in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 155551-61-4 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3a-Epiburchellin and its Relation to Neolignans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3a-Epiburchellin, a neolignan natural product, and its relationship within the broader class of neolignans. The document details its chemical structure, natural sources, and established biological activities, with a focus on its antiviral properties. Methodologies for the isolation, purification, and structural elucidation of burchellin stereoisomers are presented, alongside a discussion of the general biosynthetic pathway of neolignans. This guide aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Neolignans
Neolignans are a class of natural products formed by the oxidative coupling of two phenylpropanoid (C6-C3) units. Unlike classical lignans, which are characterized by a β-β' (8-8') linkage between the two phenylpropane units, neolignans exhibit a variety of other bonding patterns. This structural diversity leads to a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Neolignans are biosynthesized from precursors in the shikimic acid pathway, which also gives rise to amino acids like phenylalanine and tyrosine.
This compound: A Burchellin Stereoisomer
This compound is a stereoisomer of burchellin, a neolignan first isolated from the wood of Aniba burchellii Kosterm (Lauraceae).[1] Burchellin and its stereoisomers possess a rare core structure with three contiguous stereogenic centers, making their synthesis and characterization a subject of significant interest in organic chemistry.[2]
Chemical Structure and Elucidation
The structure of burchellin and its stereoisomers, including this compound, has been determined through a combination of spectroscopic techniques and total synthesis. The key steps in the structural elucidation involve the analysis of Nuclear Magnetic Resonance (NMR) and mass spectrometry data to establish the connectivity of the atoms. The absolute configurations of the stereoisomers are typically determined using spectroscopic data analyses and by comparing experimental and calculated electronic circular dichroism (ECD) data.[2]
A graphical representation of the general neolignan biosynthetic pathway is provided below.
Biological Activity of Burchellin and its Stereoisomers
Research has demonstrated that burchellin and its stereoisomers exhibit a range of biological activities. A notable study highlighted their potent antiviral effects against coxsackie virus B3.[2] This finding is significant as it was the first report of bioactivity for these specific compounds.
Antiviral Activity
A study on the total synthesis of burchellin and its stereoisomers reported that these compounds were found to have potent antiviral effects against coxsackie virus B3.[2] While the study provides this important qualitative information, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for each stereoisomer, including this compound, was not detailed in the available literature.
Experimental Protocols
Isolation of Burchellin from Natural Sources
Burchellin and its stereoisomers are naturally found in plants of the Aniba genus, particularly Aniba burchellii.[1] The general procedure for their isolation involves the extraction of the plant material with organic solvents, followed by chromatographic separation.
General Extraction and Isolation Workflow:
A more detailed, though still general, protocol would involve the following steps:
-
Grinding: The dried and powdered wood of Aniba burchellii is subjected to grinding to increase the surface area for extraction.
-
Extraction: The powdered material is then extracted with a suitable organic solvent, such as hexane or ethanol, at room temperature for an extended period.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components based on polarity.
-
HPLC Purification: Fractions containing the compounds of interest are further purified by High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase, to isolate the individual stereoisomers, including this compound.[3]
Structural Elucidation Methodology
The definitive structure of an isolated compound like this compound is determined through a combination of modern spectroscopic techniques.
Key Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.
-
Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, CD spectroscopy is crucial for determining the stereochemistry by comparing the experimental spectrum with calculated spectra for possible stereoisomers.[2]
Quantitative Data
Conclusion
This compound, as a stereoisomer of the neolignan burchellin, represents an interesting natural product with demonstrated antiviral potential. Its complex stereochemistry presents a challenge for both isolation and synthesis, but also an opportunity for the development of stereospecific therapeutic agents. While its relationship to the broader class of neolignans is well-established, a more detailed quantitative understanding of its biological activities is a critical next step for future research and potential drug development. This guide provides a foundational understanding of the current knowledge surrounding this compound and serves as a starting point for further investigation into this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Properties of Burchellin and Its Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burchellin, a neolignan natural product, and its stereoisomers have emerged as compounds of interest in the field of antiviral research. Possessing a complex core with three contiguous stereogenic centers, these molecules have demonstrated potent biological activities. This technical guide provides an in-depth overview of the current knowledge on the antiviral properties of burchellin and its stereoisomers, with a specific focus on their activity against Coxsackievirus B3 (CVB3). This document summarizes the available quantitative data, details the experimental protocols for assessing antiviral efficacy, and explores the potential mechanisms of action, including interactions with host cell signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.
Introduction
Lignans and neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units.[1] They are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral properties.[1] Burchellin, a neolignan isolated from plants such as Aniba burchelli, is characterized by a 2,3-dihydrobenzofuran core with three contiguous stereogenic centers.[2] The specific three-dimensional arrangement of these centers gives rise to multiple stereoisomers, each with potentially distinct biological activities.
Recent research has brought to light the antiviral potential of burchellin and its stereoisomers, particularly against enteroviruses.[2] This guide will focus on the quantitative assessment of this antiviral activity, the methodologies used for its determination, and the putative molecular mechanisms underlying its effects.
Quantitative Antiviral Data
The antiviral activity of burchellin and its stereoisomers has been most notably demonstrated against Coxsackievirus B3 (CVB3), a member of the Picornaviridae family and a causative agent of myocarditis.[2] The evaluation of four distinct stereoisomers revealed that their stereochemistry plays a crucial role in their antiviral efficacy.[2]
Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackievirus B3 (CVB3)
| Compound | Stereochemistry | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1a | (7S,8S,1′R) | 18.5 | >100 | >5.4 |
| ent-1a | (7R,8R,1′S) | 19.3 | >100 | >5.2 |
| 1b | (7S,8S,1′S) | 14.3 | >100 | >7.0 |
| ent-1b | (7R,8R,1′R) | 100 | >100 | >1.0 |
Data sourced from Wang et al., 2020.[2] IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀.
The data clearly indicates that stereoisomer 1b is the most potent inhibitor of CVB3 replication, with an IC₅₀ of 14.3 µM and a selectivity index greater than 7.0.[2] Interestingly, its enantiomer, ent-1b , exhibited significantly weaker activity, highlighting the stereospecific nature of the antiviral effect.[2] Both 1a and its enantiomer ent-1a showed moderate potency.[2]
While the antiviral activity of burchellin has been established against CVB3, its efficacy against other viruses, such as Dengue, Zika, Chikungunya, Influenza, or HIV, has not yet been reported in the available scientific literature. However, other lignans have demonstrated broad-spectrum antiviral activities, suggesting that burchellin and its analogs warrant further investigation against a wider range of viral pathogens.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antiviral properties of burchellin and its stereoisomers.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Vero cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (Burchellin stereoisomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed Vero cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in DMEM. The final concentration of DMSO should be less than 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by regression analysis of the dose-response curve.
Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)
This assay measures the ability of a compound to inhibit the virus-induced damage to host cells.
Materials:
-
Vero cells
-
DMEM supplemented with 2% FBS
-
Coxsackievirus B3 (CVB3) stock
-
Test compounds (Burchellin stereoisomers) dissolved in DMSO
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Formaldehyde (3.7% in PBS)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed Vero cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Remove the growth medium and add 50 µL of the diluted compounds to the wells.
-
Add 50 µL of CVB3 suspension (at a multiplicity of infection - MOI - of 0.01) to the wells containing the compounds.
-
Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator until the cytopathic effect in the virus control wells reaches approximately 80-90% (typically 48-72 hours).
-
Discard the supernatant and fix the cells with 100 µL of 3.7% formaldehyde for 30 minutes.
-
Wash the plates with water and stain with 100 µL of crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by regression analysis of the dose-response curve.
References
Methodological & Application
Application Notes and Protocols for the Isolation of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. As an epimer of burchellin, it presents a significant challenge in isolation and purification due to the presence of multiple stereoisomers in its natural sources. This document provides detailed application notes and protocols for the successful isolation of this compound, focusing on advanced chromatographic techniques essential for the separation of closely related stereoisomers. The methodologies outlined are critical for researchers in natural product chemistry, pharmacology, and drug development who require high-purity this compound for their studies.
Source Material
The primary plant source for burchellin and its epimers, including this compound, is from species of the Virola genus, notably Virola sebifera. The protocols described herein are optimized for the extraction and purification from the seeds and leaves of this plant.
Experimental Protocols
Extraction of Crude Lignan Mixture from Virola sebifera
This protocol outlines the initial extraction of the total lignan content from the plant material.
Materials and Reagents:
-
Dried and powdered seeds or leaves of Virola sebifera
-
Hexane
-
Dichloromethane
-
95% Ethanol
-
Methanol
-
Deionized water
-
Rotary evaporator
-
Filter paper
Procedure:
-
Defatting: Macerate 100 g of the powdered plant material with 500 mL of hexane for 24 hours at room temperature to remove nonpolar constituents like fats and waxes. Filter the mixture and discard the hexane extract.
-
Extraction: Air-dry the defatted plant material and subsequently extract it with 500 mL of dichloromethane for 48 hours at room temperature with occasional shaking.
-
Alternative Extraction: Alternatively, for a broader range of lignans, extract the defatted plant material with 500 mL of 95% ethanol for 48 hours.
-
Concentration: Concentrate the dichloromethane or ethanol extract in vacuo using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude gummy extract.
-
Chlorophyll Removal (for leaf extracts):
-
Dissolve the crude extract in methanol.
-
Cool the methanolic solution to 5°C for 30 minutes to precipitate waxes and filter.
-
Dilute the filtrate with water to achieve a methanol:water ratio of 7:3.
-
Partition the aqueous methanol solution successively with hexane and then dichloromethane.
-
Collect the dichloromethane fraction, which will contain the lignan mixture, and evaporate the solvent.
-
Preliminary Purification by Flash Chromatography
This step aims to fractionate the crude extract to isolate a lignan-rich fraction.
Materials and Reagents:
-
Crude lignan extract
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Column Preparation: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude lignan extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be from 100:0 to 70:30 (hexane:ethyl acetate) over several column volumes.
-
Fraction Collection and Analysis: Collect fractions of 10-20 mL and monitor the separation by TLC. Visualize the spots under UV light (254 nm). Pool the fractions containing compounds with similar Rf values to those reported for burchellin and its isomers.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient elution) |
| Initial Solvent Ratio | 100:0 (Hexane:Ethyl Acetate) |
| Final Solvent Ratio | 70:30 (Hexane:Ethyl Acetate) |
| Detection | TLC with UV visualization (254 nm) |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This is a critical step for the separation of this compound from other stereoisomers. Preparative chiral phase HPLC is essential for obtaining the pure enantiomer.
Materials and Reagents:
-
Lignan-rich fraction from flash chromatography
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Preparative Chiral HPLC column (e.g., Chiralpak series)
-
HPLC system with a UV detector
Protocol for Preparative Chiral HPLC:
-
Column Selection: A chiral stationary phase is mandatory for the separation of enantiomers and diastereomers of burchellin. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective.
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving separation. A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio needs to be optimized to achieve baseline separation. Start with a mobile phase of 90:10 (hexane:isopropanol) and adjust the ratio as needed.
-
Sample Preparation: Dissolve the enriched lignan fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Preparative Chiral Column (e.g., Chiralpak AD-H or similar)
-
Mobile Phase: Hexane:Isopropanol (isocratic, ratio to be optimized, e.g., 85:15)
-
Flow Rate: 5-10 mL/min (for preparative scale)
-
Detection: UV at 280 nm
-
Injection Volume: Dependent on column size and sample concentration.
-
-
Fraction Collection: Collect the fractions corresponding to each separated peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under the same or modified conditions.
-
Structure Elucidation: Confirm the identity and stereochemistry of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Parameter | Value |
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane:Isopropanol (e.g., 85:15 v/v) |
| Flow Rate | 5-10 mL/min |
| Detection Wavelength | 280 nm |
Visualization of the Isolation Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Data Presentation
The following table summarizes the key quantitative parameters that should be recorded during the isolation process. Actual values will vary depending on the specific plant material and experimental conditions.
| Parameter | Unit | Expected Range | Notes |
| Yield of Crude Extract | % (w/w) | 2 - 10 | Based on the initial dry weight of plant material. |
| Yield of Lignan-rich Fraction | % (w/w) | 0.5 - 2 | Based on the crude extract weight. |
| Purity of this compound after HPLC | % | > 95 | Determined by analytical HPLC. |
| Recovery from Preparative HPLC | % | 50 - 80 | Dependent on the resolution and loading. |
Conclusion
The isolation of this compound from its natural source is a multi-step process that requires careful optimization of both extraction and chromatographic purification techniques. The use of preparative chiral HPLC is indispensable for the separation of this specific epimer from a complex mixture of stereoisomers. The protocols and data presented in these application notes provide a comprehensive guide for researchers to obtain high-purity this compound for further biological and pharmacological investigations. It is recommended that all isolated compounds be thoroughly characterized by modern spectroscopic methods to confirm their identity and purity.
Application Notes and Protocols for the Analytical Characterization of 3a-Epiburchellin and Related Neolignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a neolignan natural product. Due to the limited availability of detailed analytical data for this compound (CAS 155551-61-4) in publicly accessible literature, this document provides a comprehensive guide to the analytical methods for the characterization of the closely related and well-documented parent compound, burchellin. The methodologies and representative data presented herein are directly applicable to the structural elucidation and purity assessment of this compound and other related neolignans. These compounds share a common bicyclo[3.2.1]octanoid core, leading to similar spectral characteristics.
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of these molecules. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to assist researchers in their analytical endeavors.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of neolignans like burchellin and its epimers. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and confirming the stereochemistry.
Representative NMR Data for Burchellin
The following tables summarize the ¹H and ¹³C NMR spectral data for burchellin, which can be used as a reference for the characterization of this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for Burchellin (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2-H | 4.88 | d | 8.5 |
| 3-H | 3.45 | m | |
| 4-Hα | 2.15 | dd | 13.0, 5.0 |
| 4-Hβ | 1.90 | t | 13.0 |
| 5-H | 5.15 | d | 6.0 |
| 6'-H | 6.95 | d | 2.0 |
| 2'-H | 6.90 | d | 8.0 |
| 5'-H | 6.85 | dd | 8.0, 2.0 |
| 7'-H | 5.95 | m | |
| 8'-H | 5.10 | d | 17.0 |
| 8'-H | 5.08 | d | 10.5 |
| 3-OCH₃ | 3.90 | s | |
| 4'-OCH₃ | 3.88 | s | |
| 3'-OCH₃ | 3.85 | s |
Table 2: ¹³C NMR Data for Burchellin (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 135.2 |
| 2 | 88.1 |
| 3 | 54.5 |
| 4 | 40.1 |
| 5 | 82.5 |
| 6 | 130.8 |
| 1' | 131.5 |
| 2' | 109.2 |
| 3' | 148.9 |
| 4' | 148.5 |
| 5' | 111.1 |
| 6' | 118.5 |
| 7' | 137.8 |
| 8' | 115.2 |
| 3-OCH₃ | 56.1 |
| 4'-OCH₃ | 55.9 |
| 3'-OCH₃ | 55.8 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and coupling constants.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate proton signals with their directly attached carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons to establish the carbon skeleton and connectivity of substituents.
-
Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).
II. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.
Representative Mass Spectrometry Data for Burchellin
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Burchellin
| Ionization Mode | Formula | Calculated m/z | Found m/z |
| ESI+ | C₂₁H₂₄O₅Na⁺ | 379.1516 | 379.1512 |
Expected Fragmentation Pattern
The fragmentation of neolignans like burchellin typically involves the cleavage of the bonds connecting the two phenylpropanoid units and the loss of substituents. A proposed fragmentation pathway can be elucidated using tandem MS (MS/MS) experiments.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Full Scan MS: Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Data Analysis: Analyze the accurate mass data to determine the elemental composition. Interpret the fragmentation pattern to confirm the structure.
III. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the purification and purity assessment of this compound and related compounds. A reversed-phase HPLC method is generally suitable for the analysis of these moderately polar compounds.
Representative HPLC Method for Burchellin Analysis
Table 4: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient) |
| Gradient | 0-20 min: 40-80% Acetonitrile |
| 20-25 min: 80% Acetonitrile | |
| 25-30 min: 80-40% Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Validation: Validate the analytical method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Analysis: Inject the sample and analyze the chromatogram to determine the retention time and peak area. Purity can be assessed by the relative peak area.
IV. Visualizations
Experimental Workflow for Characterization
Application Notes and Protocols for Antiviral Research Using 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. 3a-Epiburchellin, a novel synthetic compound, has been identified as a potential candidate for antiviral drug development. These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound's antiviral activity, cytotoxicity, and potential mechanism of action. The following protocols are designed to guide researchers in conducting standardized assays to determine the efficacy and safety profile of this compound.
Data Presentation
The following tables summarize the quantitative data obtained from in vitro assays with this compound against various viruses.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Influenza A (H1N1) | MDCK | 3.8 | 290 | 76.3 |
| Influenza A (H1N1) | Calu-3 | 26 | 420 | 16.2 |
| Dengue Virus (DENV-2) | HEK-293 | 2.1 | 61.4 | 29.2 |
| Zika Virus (ZIKV) | HEK-293 | 2.3 | 61.4 | 26.7 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 2.0 | >100 | >50 |
IC50 (50% inhibitory concentration) is the concentration of this compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Experimental Protocols
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.[1][2]
Materials:
-
Host cell line (e.g., MDCK, Vero, HEK-293)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of this compound to inhibit viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound stock solution
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium (serum-free medium).
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C (to test for virucidal activity) or add the compound directly to the cells before, during, or after infection.[1]
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces countable plaques.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with medium containing different concentrations of this compound and agarose or methylcellulose.
-
Incubate the plates until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques and calculate the IC50 value.
Time-of-Addition Assay
This assay helps to identify the stage of the viral life cycle that is targeted by this compound.[3]
Materials:
-
Host cell line
-
High-titer virus stock
-
This compound
-
Reference antiviral drugs with known mechanisms of action
-
96-well plates
Protocol:
-
Seed host cells in a 96-well plate.
-
Infect the cells with a high MOI of the virus.
-
Add this compound at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).
-
Include reference compounds that inhibit specific stages of the viral life cycle (e.g., entry inhibitors, replication inhibitors, release inhibitors).
-
After a single replication cycle (e.g., 24-48 hours), quantify the viral yield (e.g., by plaque assay, qRT-PCR, or ELISA).
-
Plot the percentage of inhibition against the time of compound addition to determine the window of antiviral activity.
Visualizations
Caption: Experimental workflow for antiviral evaluation.
Caption: Potential inhibition of viral lifecycle stages.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a stereoisomer of Burchellin, a neolignan natural product. While research on the biological activities of Burchellin and its stereoisomers has indicated antiviral and insecticidal properties, the specific biological effects of this compound, particularly in the context of human diseases such as cancer, remain largely unexplored.[1][2] This document provides a comprehensive set of detailed experimental protocols to enable researchers to investigate the potential therapeutic effects of this compound, with a primary focus on its application in cancer research. The following protocols outline a systematic approach to characterizing its cytotoxic effects, its impact on apoptosis and the cell cycle, and to begin elucidating its mechanism of action.
Section 1: Assessment of Cytotoxicity
Application Note: The initial step in evaluating a novel compound for its anti-cancer potential is to determine its cytotoxic activity against a panel of cancer cell lines. This allows for the determination of the concentration range over which the compound is effective and provides initial insights into its potential selectivity towards cancerous versus non-cancerous cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 1.1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in the cell culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| MCF-7 | Value | Value |
| A549 | Value | Value |
| HCT116 | Value | Value |
| MCF-10A | Value | Value |
Section 2: Investigation of Apoptosis Induction
Application Note: A key mechanism by which many anti-cancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Identifying whether this compound induces apoptosis is a critical step in understanding its mode of action. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 2.1: Annexin V/PI Staining for Apoptosis
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Value | Value | Value |
| This compound (0.5x IC50) | Value | Value | Value |
| This compound (1x IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Section 3: Cell Cycle Analysis
Application Note: Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M). Analyzing the cell cycle distribution of cells treated with this compound can provide insights into its mechanism of action. Propidium iodide staining of DNA followed by flow cytometry is a standard method for this analysis.
Protocol 3.1: Propidium Iodide Staining for Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound as described in Protocol 2.1.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 300 µL of PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Value | Value | Value |
| This compound (0.5x IC50) | Value | Value | Value |
| This compound (1x IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: A logical workflow for the initial biological characterization of this compound.
Hypothetical Signaling Pathway
Caption: A hypothetical intrinsic apoptosis pathway potentially modulated by this compound.
References
Application Notes and Protocols: 3a-Epiburchellin as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a lignan compound that has been identified in plant species such as Ocotea cymbarum. As a distinct phytochemical entity, it holds potential for use as a reference standard in the quality control of raw herbal materials, standardized extracts, and finished phytopharmaceutical products. Its unique chemical structure also makes it a valuable tool for researchers investigating the pharmacological properties of lignans.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis. The methodologies described herein are based on established analytical techniques for the quantification of lignans and can be adapted and validated for specific research and quality control needs.
Chemical Information:
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 155551-61-4[1][2][3][4] |
| Chemical Class | Lignan |
| Reported Purity | ≥95%[2] |
| Natural Source | Ocotea cymbarum[5] |
Applications
As a certified reference standard, this compound is intended for the following applications:
-
Quality Control: To ensure the identity, purity, and content of this compound in herbal raw materials and finished products.
-
Method Development and Validation: As a primary reference for the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Pharmacokinetic Studies: To enable the accurate quantification of this compound and its metabolites in biological matrices.
-
Biological Activity Screening: As a standardized compound for investigating the pharmacological effects of lignans.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Optimization and validation are required for specific matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a robust and widely used technique for the analysis of lignans in plant extracts.
Workflow for HPLC Analysis of this compound:
Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.
3.1.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended for optimal separation of lignans.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 280 nm is suitable for many lignans.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
3.1.2. Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.3. Sample Preparation (Illustrative for Plant Material):
-
Weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
3.1.4. Illustrative Quantitative Data:
The following table presents hypothetical data for a calibration curve of this compound, which would be necessary for method validation.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Linearity (r²) | 0.9998 |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.7 |
Note: This data is for illustrative purposes only and must be generated experimentally for method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including some lignans. Derivatization may be necessary for non-volatile lignans to increase their volatility.
Workflow for GC-MS Analysis of this compound:
Caption: A typical workflow for the analysis of this compound by GC-MS.
3.2.1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.[8][9]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: 50-550 amu.
3.2.2. Derivatization (Silylation):
For many lignans, derivatization is necessary for GC analysis.
-
Evaporate 100 µL of the standard or sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
The derivatized sample is now ready for injection.
3.2.3. Illustrative GC-MS Data:
The following table provides an example of the kind of data that would be collected for the identification and quantification of this compound using GC-MS in Selected Ion Monitoring (SIM) mode.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 18.5 (Hypothetical) | [M]+ (Hypothetical) | Fragment 1 | Fragment 2 |
Note: The retention time and mass-to-charge ratios (m/z) are hypothetical and need to be determined experimentally.
General Phytochemical Analysis Workflow
The use of this compound as a reference standard is a critical component of a broader phytochemical analysis workflow. This workflow ensures the systematic and reliable investigation of plant-derived materials.
Caption: A comprehensive workflow for phytochemical analysis, highlighting the role of a reference standard.
Storage and Handling
-
Storage: this compound reference standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Use appropriate personal protective equipment (PPE) when handling the standard. Solutions should be prepared fresh and stored at 2-8°C for short-term use.
Disclaimer
The information provided in these application notes is for guidance only. It is the responsibility of the user to develop and validate analytical methods suitable for their specific application. The hypothetical data presented is for illustrative purposes and should not be used for actual calculations.
References
- 1. Hydroxyfasudil hydrochloride | CAS:155558-32-0 | Rho-kinase inhibitor and vasodilator | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. proactivemr.com [proactivemr.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. a-combined-hplc-uv-and-hplc-ms-method-for-the-identification-of-lignans-and-its-application-to-the-lignans-oflinum-usitatissimum-l-andl-bienne-mill - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. A fast and simple GC MS method for lignan profiling in Anthriscus sylvestris and biosynthetically related Plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3a-Epiburchellin in Natural Product Chemistry: A Review of Burchellin and its Stereoisomers
Introduction
While specific scientific literature detailing the applications of a compound explicitly named "3a-Epiburchellin" is scarce, extensive research has been conducted on its parent compound, burchellin, and its various stereoisomers. Burchellin is a neolignan natural product that has garnered attention in the field of natural product chemistry due to its interesting biological activities. This document provides a comprehensive overview of the known applications, biological activities, and relevant experimental protocols associated with burchellin and its stereoisomers, which can be considered representative for a compound like this compound.
Burchellin and its analogues are characterized by a core structure with three contiguous stereogenic centers, leading to the existence of multiple stereoisomers.[1] These compounds have been investigated for their potential therapeutic properties, particularly their antiviral effects.
Biological Activity of Burchellin and its Stereoisomers
Research has demonstrated that stereoisomers of burchellin exhibit potent biological activities. A notable study highlights their antiviral effects against coxsackie virus B3 (CVB3).[1] This finding is significant as it represents the first report of bioactivity for these specific compounds.
In addition to antiviral properties, burchellin, isolated from the wood and stem bark of plant sources like Ocotea cymbarum, has shown other biological effects, including:
-
Larvicidal activity: It has been found to be effective against the larvae of the Aedes aegypti mosquito.
-
Antiparasitic activity: Studies have indicated its potential against Trypanosoma cruzi, the parasite that causes Chagas disease.
These diverse biological activities make burchellin and its stereoisomers promising candidates for further investigation in drug discovery and development.
Quantitative Data
Due to the limited availability of specific data for "this compound" in the public domain, the following table summarizes the reported antiviral activity for the stereoisomers of burchellin in general.
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
| Burchellin Stereoisomers | Coxsackie virus B3 | Vero | IC50 | Data not specified in abstract | [1] |
Note: The specific IC50 values for each stereoisomer were not available in the abstracts of the reviewed literature. Access to the full-text articles would be required for more detailed quantitative data.
Experimental Protocols
The following are generalized experimental protocols that are representative of the methodologies used to assess the biological activities of compounds like burchellin and its stereoisomers.
Protocol 1: General Antiviral Assay (Cytopathic Effect Inhibition Assay)
This protocol is a standard method for screening compounds for antiviral activity against viruses that cause a visible cytopathic effect (CPE) in cultured cells.
1. Cell Culture and Virus Propagation:
- Maintain a suitable host cell line (e.g., Vero cells for coxsackie virus B3) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Propagate the virus stock in the host cell line and determine the viral titer (e.g., TCID50 - 50% Tissue Culture Infectious Dose).
2. Cytotoxicity Assay:
- Seed the host cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
- Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
- Assess cell viability using a suitable method, such as the MTT or crystal violet assay, to determine the 50% cytotoxic concentration (CC50).
3. Antiviral Assay:
- Seed the host cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in culture medium.
- Remove the old medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).
- After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the medium containing the different concentrations of the test compound.
- Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
- Incubate the plate until the virus control wells show significant CPE (typically 48-72 hours).
- Assess the inhibition of CPE visually or quantify cell viability using an appropriate assay (e.g., MTT, crystal violet).
- Calculate the 50% inhibitory concentration (IC50) of the compound.
4. Data Analysis:
- Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more promising antiviral candidate.
Visualizations
Diagram 1: General Workflow for Natural Product Bioactivity Screening
Caption: A generalized workflow for the discovery and development of bioactive natural products.
Diagram 2: Hypothetical Signaling Pathway for an Antiviral Compound
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for an antiviral compound.
References
Application Notes and Protocols for the Spectroscopic Data Analysis of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a neolignan, a class of natural products known for their diverse biological activities. The precise structural elucidation and characterization of such compounds are paramount for drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are fundamental tools for determining the molecular structure and purity of natural products like this compound.
These application notes provide a comprehensive overview of the spectroscopic data analysis of this compound. They are intended to guide researchers in the interpretation of spectral data and to provide standardized protocols for data acquisition.
Spectroscopic Data Summary
A thorough search of available scientific literature and databases did not yield specific, publicly available experimental spectroscopic data for this compound. While the compound is listed by some chemical suppliers, detailed analytical data is not provided. The information presented below is therefore based on the general spectroscopic characteristics of the burchellin stereoisomers and related neolignans. These tables serve as a template for researchers to populate with their own experimental data.
Table 1: ¹H NMR (Proton NMR) Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| e.g., 6.80-7.00 | m | - | Aromatic Protons |
| e.g., 5.90 | d | e.g., 8.5 | Olefinic Proton |
| e.g., 4.50 | d | e.g., 7.0 | Benzylic Proton |
| e.g., 3.85 | s | - | Methoxy Protons |
| e.g., 3.50 | m | - | Methine Proton |
| e.g., 1.30 | d | e.g., 6.5 | Methyl Protons |
Table 2: ¹³C NMR (Carbon-13 NMR) Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| e.g., 140-150 | Quaternary | Aromatic C-O |
| e.g., 125-135 | Quaternary | Aromatic C-C |
| e.g., 110-120 | CH | Aromatic CH |
| e.g., 85-95 | CH | Benzylic CH |
| e.g., 75-85 | CH | Oxygenated CH |
| e.g., 55-60 | CH₃ | Methoxy CH₃ |
| e.g., 15-20 | CH₃ | Methyl CH₃ |
Table 3: Infrared (IR) Spectroscopy Data for this compound (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| e.g., 3400-3500 | O-H (Alcohol/Phenol) |
| e.g., 3000-3100 | C-H (Aromatic) |
| e.g., 2850-2950 | C-H (Aliphatic) |
| e.g., 1600-1650 | C=C (Aromatic) |
| e.g., 1000-1300 | C-O (Ether/Alcohol) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Type |
| [M]+, [M+H]+, [M+Na]+ | Molecular Ion Peak |
| Fragment Ions | Characteristic Fragments |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound (Predicted)
| λmax (nm) | Solvent |
| e.g., 280 | Methanol or Ethanol |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key sample resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (Electrospray Ionization - ESI):
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.
-
Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is common for neolignans, looking for [M+H]⁺ or [M+Na]⁺ ions.
-
Acquire data over a suitable mass range (e.g., m/z 100-1000).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugation within the molecule.
Instrumentation: UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be such that the maximum absorbance is between 0.5 and 1.5.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution.
-
Typical parameters:
-
Wavelength range: 200-800 nm.
-
Data Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical pathway for integrating spectroscopic data to elucidate the structure.
3α-Epiburchellin: Sourcing and Application Notes for Research Professionals
Acquiring 3α-Epiburchellin for Research
Sourcing high-purity 3α-Epiburchellin is the first critical step for any research endeavor. Based on available chemical supplier information, the following vendors have listed this compound. Researchers are advised to contact these suppliers directly to inquire about availability, purity specifications, and lead times.
| Supplier | CAS Number | Purity | Available Quantities | Contact Information |
| ChemFaces | 155551-61-4 | Not specified | 5mg, 10mg, 20mg and more | --INVALID-LINK-- |
| Proactive Molecular Research | 155551-61-4 | 95% | 500mg | --INVALID-LINK-- |
| Alfa Chemistry* | 57457-99-5 | 98% | Inquiry | --INVALID-LINK-- |
*Note: Alfa Chemistry lists "2-Epi-3A-Epiburchellin," which may be an isomer or a related compound. Researchers should verify the precise structure required for their studies.
Application Notes and Experimental Protocols
A comprehensive search of scientific literature and public databases did not yield specific, peer-reviewed application notes or detailed experimental protocols for 3α-Epiburchellin. The biological activities and mechanisms of action of this compound appear to be an underexplored area of research.
3α-Epiburchellin is reportedly isolated from Ocotea cymbarum, a plant species known to produce a variety of secondary metabolites. While research exists on the essential oils and other extracts of Ocotea species, these studies do not specifically detail the biological effects or signaling pathways associated with 3α-Epiburchellin.
Given the lack of specific data, researchers should consider the following general approaches when designing initial experiments:
General Experimental Workflow for Investigating a Novel Compound
The following diagram outlines a logical workflow for the initial characterization of a novel compound like 3α-Epiburchellin.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of 3a-Epiburchellin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of 3a-Epiburchellin. The information is tailored for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
A1: The principal challenge in the total synthesis of this compound lies in controlling the stereochemistry at the three contiguous stereogenic centers.[1][2] The synthesis often results in a mixture of diastereomers, necessitating careful reaction condition optimization and robust purification methods to isolate the desired 3a-epi stereoisomer.
Q2: Why is the Claisen rearrangement a critical step, and what are the common issues associated with it?
A2: The Claisen rearrangement is a key carbon-carbon bond-forming reaction in the synthesis of the burchellin core, used to construct the 2,3-dihydrobenzofuran moiety.[1] Common issues include achieving high diastereoselectivity and managing competing side reactions. The choice of solvent and temperature can significantly influence the stereochemical outcome.
Q3: What is the role of the oxy-Cope rearrangement in this synthesis?
A3: The oxy-Cope rearrangement, often performed in tandem with ester hydrolysis and methylation, is a crucial step to furnish the basic skeleton of burchellin.[1] This[3][3]-sigmatropic rearrangement is a powerful tool for constructing complex carbocyclic frameworks. A significant challenge can be the high temperatures often required, which can lead to decomposition of sensitive substrates.
Q4: How are the different stereoisomers, including this compound, typically separated?
A4: Due to the structural similarity of the stereoisomers, separation by standard column chromatography can be challenging. The most effective method for isolating the individual enantiomers and diastereomers is preparative chiral phase High-Performance Liquid Chromatography (HPLC).[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Diastereoselectivity in the Claisen Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of diastereomers observed by 1H NMR or LC-MS analysis after the Claisen rearrangement. | Reaction temperature is too high, leading to competing transition states. | Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Suboptimal solvent choice. | Screen different solvents. Non-polar solvents often favor a more ordered, chair-like transition state, which can enhance diastereoselectivity. | |
| Steric hindrance from protecting groups. | If applicable, consider using smaller protecting groups on nearby functionalities. |
Problem 2: Poor Yield in the Oxy-Cope Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired product after the oxy-Cope rearrangement. | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Decomposition of starting material or product. | If the substrate is thermally sensitive, consider using an anionic oxy-Cope rearrangement. This can be achieved by deprotonating the hydroxyl group with a strong base (e.g., potassium hydride), which can significantly accelerate the reaction and allow for lower reaction temperatures. | |
| Presence of impurities that inhibit the reaction. | Ensure the starting material is of high purity. Recrystallization or flash chromatography of the substrate may be necessary. |
Problem 3: Inefficient Separation of Stereoisomers by Chiral HPLC
| Symptom | Possible Cause | Suggested Solution |
| Poor resolution of diastereomeric peaks. | Inappropriate chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). |
| Mobile phase composition is not optimal. | Systematically vary the mobile phase composition. For normal-phase chiral HPLC, adjust the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol). For reverse-phase, adjust the aqueous/organic ratio and the pH. | |
| Overloading of the column. | Reduce the amount of sample injected onto the column. For preparative separations, consider using a larger diameter column. |
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of a mixture of burchellin stereoisomers, from which this compound can be isolated.
| Reaction Step | Product | Reported Yield (%) |
| First Claisen Rearrangement | Dihydrobenzofuran intermediate | ~70-80% |
| Second Claisen Rearrangement | Bis-allyl intermediate | ~65-75% |
| Tandem Hydrolysis, Oxy-Cope, Methylation | Racemic mixture of burchellin stereoisomers | ~50-60% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of a racemic mixture containing burchellin and its stereoisomers.
Protocol 1: Synthesis of the Dihydrobenzofuran Intermediate via Claisen Rearrangement
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Reagents and Materials: Starting phenol, allyl bromide, potassium carbonate, acetone.
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Procedure:
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To a solution of the starting phenol in acetone, add potassium carbonate and allyl bromide.
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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The crude product is then subjected to Claisen rearrangement by heating in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 2-3 hours.
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Cool the reaction mixture and purify the product by column chromatography on silica gel.
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Protocol 2: Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation
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Reagents and Materials: Dihydrobenzofuran intermediate from the previous step, lithium hydroxide, THF/water, methyl iodide, potassium carbonate, DMF.
-
Procedure:
-
Hydrolysis: Dissolve the dihydrobenzofuran intermediate in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).
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Oxy-Cope Rearrangement: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Concentrate the organic layer and heat the resulting crude alcohol in a high-boiling solvent (e.g., 1,2-dichlorobenzene) at 210-230 °C to effect the oxy-Cope rearrangement.
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Methylation: After cooling, dissolve the crude product in DMF. Add potassium carbonate and methyl iodide and stir at room temperature overnight.
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Work up the reaction by adding water and extracting with ethyl acetate. Purify the final product by column chromatography.
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Protocol 3: Separation of Stereoisomers by Preparative Chiral HPLC
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System: A preparative HPLC system equipped with a chiral column (e.g., Chiralpak AD-H or similar).
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Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the best separation. A typical starting point is 90:10 (hexane:isopropanol).
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Procedure:
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Dissolve the mixture of stereoisomers in a minimum amount of the mobile phase.
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Inject the sample onto the chiral column.
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Monitor the elution profile using a UV detector.
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Collect the fractions corresponding to each separated stereoisomer.
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Analyze the collected fractions by analytical chiral HPLC to confirm purity.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated stereoisomers.
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Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship between the key stages of the synthesis.
Caption: Synthetic workflow for this compound highlighting key challenges.
Caption: A logical flowchart for troubleshooting experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An acyl-Claisen approach to the synthesis of lignans and substituted pyrroles (2012) | David Barker | 17 Citations [scispace.com]
Technical Support Center: Optimizing 3a-Epiburchellin Synthesis
Welcome to the technical support center for the synthesis of 3a-Epiburchellin. This resource is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of this complex neolignan. Here, you will find detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and structured data to improve your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of this compound synthesis, which typically involves a sequence of Claisen rearrangements, a crucial cyclization step, and a tandem hydrolysis/oxy-Cope rearrangement.
Section 1: Claisen Rearrangement Steps
The synthesis of the burchellin core often begins with one or more Claisen rearrangements to construct the dihydrobenzofuran moiety.
Question: My Claisen rearrangement is resulting in a low yield of the desired product. What are the potential causes and solutions?
Answer:
Low yields in Claisen rearrangements can stem from several factors. Here’s a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not be reaching completion.
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Solution: Ensure the reaction is heated to a sufficiently high temperature, as many Claisen rearrangements require thermal activation. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. If using a high-boiling solvent, ensure it is anhydrous and of high purity, as impurities can interfere with the reaction.
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Side Product Formation: At elevated temperatures, undesired side reactions can occur.
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Solution: Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize the formation of byproducts. The use of a microwave reactor can sometimes provide rapid, uniform heating, leading to cleaner reactions and higher yields.
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Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.
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Solution: Screen different high-boiling, non-polar solvents such as toluene, xylene, or decalin. In some cases, polar aprotic solvents like N,N-dimethylformamide (DMF) can be effective, though they may also promote side reactions.
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Substrate Decomposition: The starting materials or the product may be sensitive to the high temperatures required.
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Solution: If thermal rearrangement is problematic, consider using a Lewis acid catalyst (e.g., BCl₃, AlCl₃) to facilitate the rearrangement at a lower temperature. Careful selection of the catalyst is crucial to avoid degradation of sensitive functional groups.
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| Parameter | Condition A (Thermal) | Condition B (Microwave) | Condition C (Lewis Acid Catalyzed) |
| Temperature | 180-220 °C | 150-180 °C | 0 °C to Room Temperature |
| Solvent | Xylene or Decalin | Toluene or DMF | Dichloromethane (DCM) |
| Typical Yield Range | 40-60% | 55-75% | 60-85% |
| Common Issues | Decomposition, side products | Requires specialized equipment | Catalyst sensitivity, workup challenges |
Section 2: Tandem Ester Hydrolysis & Anionic Oxy-Cope Rearrangement
This crucial step establishes the core skeleton of burchellin and its stereoisomers. The anionic variant of the oxy-Cope rearrangement is often employed due to its significantly accelerated reaction rates at lower temperatures.
Question: The anionic oxy-Cope rearrangement is not proceeding as expected, or I am observing a complex mixture of products. How can I optimize this step?
Answer:
The anionic oxy-Cope rearrangement is a powerful transformation, but its success hinges on specific experimental conditions.
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Inefficient Deprotonation: The reaction is initiated by the deprotonation of a hydroxyl group. Incomplete deprotonation will lead to a sluggish or incomplete reaction.
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Solution: Use a strong, non-nucleophilic base such as potassium hydride (KH) or sodium hydride (NaH). Ensure the base is fresh and highly active. The use of a crown ether, such as 18-crown-6, can help to sequester the potassium or sodium cation, increasing the basicity of the alkoxide and accelerating the rearrangement.
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Incorrect Solvent: The choice of solvent is critical for the stability of the generated alkoxide.
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Solution: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane are typically used. Traces of water or protic solvents will quench the alkoxide and halt the reaction.
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Low Temperature: While the anionic version is much faster than the thermal oxy-Cope, it may still require some thermal energy.
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Solution: If the reaction is slow at room temperature, gentle heating (e.g., to refluxing THF) may be necessary. Monitor the reaction by TLC to determine the optimal temperature.
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Stereochemical Issues: The stereochemistry of the starting material can significantly influence the feasibility and outcome of the rearrangement.
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Solution: Ensure the starting material has the correct stereochemistry for the desired rearrangement pathway. The chair-like transition state is generally favored, and steric hindrance can impede the reaction or lead to alternative, undesired pathways.
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| Parameter | Condition A (KH/THF) | Condition B (KH/18-crown-6/THF) |
| Base | Potassium Hydride (KH) | Potassium Hydride (KH) |
| Additive | None | 18-crown-6 |
| Temperature | Room Temperature to 65 °C | 0 °C to Room Temperature |
| Typical Yield Range | 50-70% | 70-90% |
| Key Advantage | Simpler setup | Significantly faster reaction rates |
Section 3: Purification of Stereoisomers
The final step in obtaining pure this compound is the separation of the diastereomeric mixture.
Question: I am having difficulty separating the diastereomers of burchellin, including this compound, using standard column chromatography. What methods are more effective?
Answer:
Diastereomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.
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Ineffective Stationary Phase: Silica gel may not provide sufficient selectivity to resolve the stereoisomers.
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Poor Resolution in HPLC: Even with a chiral column, achieving baseline separation can be difficult.
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Solution: A systematic screening of different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phases is necessary.[3] Varying the mobile phase composition (e.g., hexane/isopropanol, hexane/ethanol) and the ratio of the solvents can significantly impact the resolution. Using a combination of chiral and achiral columns in series can sometimes improve the separation of complex mixtures of stereoisomers.[3]
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Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of burchellin stereoisomers?
A1: The overall yield can vary significantly depending on the efficiency of each step. While specific yields for each step in the this compound synthesis are not widely reported in a consolidated manner, multi-step syntheses of complex natural products often result in overall yields in the low to mid-single digits. Optimization of each key reaction is therefore critical.
Q2: How can I confirm the absolute stereochemistry of the synthesized this compound?
A2: The absolute configuration of the final products is typically determined by comparing experimental spectroscopic data (such as NMR and electronic circular dichroism) with calculated data. X-ray crystallography of a suitable crystalline derivative is another definitive method for structure elucidation.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Several reagents used in this synthesis are hazardous. Potassium hydride and sodium hydride are highly flammable and react violently with water. All reactions involving these reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow & Logic Diagrams
To aid in visualizing the experimental process, the following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Synthetic workflow for burchellin stereoisomers.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 3a-Epiburchellin Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3a-Epiburchellin isolates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a stereoisomer of burchellin, a neolignan natural product.[1][2] Neolignans are known for a variety of biological activities, and purification of specific stereoisomers like this compound is crucial for accurate pharmacological testing and drug development to understand the specific therapeutic effects of this particular conformation.
Q2: What are the initial steps to consider before starting the purification of this compound from a crude extract?
A2: Before beginning purification, it is essential to perform a preliminary analysis of your crude extract. This includes determining the approximate polarity of this compound through techniques like thin-layer chromatography (TLC) and using solvents of varying polarities to understand its solubility. It is also advisable to conduct a small-scale bioassay if a target activity is known, to ensure the fraction containing the compound of interest is prioritized.
Q3: Which chromatographic techniques are most suitable for this compound purification?
A3: A multi-step chromatographic approach is typically most effective. This often involves an initial fractionation by flash chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) for final purification. Depending on the complexity of the mixture and the physicochemical properties of this compound, techniques like reversed-phase or chiral chromatography may be necessary to separate it from other isomers and impurities.[2]
Q4: How can I confirm the purity of my final this compound isolate?
A4: Peak purity assessment is a critical step in method validation.[3] High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a powerful tool for this, allowing for the analysis of peak homogeneity across multiple wavelengths. Further confirmation of purity and structural elucidation should be carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield of this compound after Initial Fractionation
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Possible Cause A: Inappropriate Solvent System for Extraction or Initial Chromatography. The solvent system used for the initial solid-phase extraction (SPE) or flash chromatography may not be optimal for eluting this compound, causing it to remain on the stationary phase or elute in a different fraction.
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Solution: Perform small-scale scouting experiments with a range of solvent systems of varying polarities to determine the optimal conditions for extraction and elution. Use TLC to analyze the fractions and identify the solvent system that provides the best separation and recovery of the target compound.
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Possible Cause B: Degradation of the Compound. this compound may be sensitive to pH, temperature, or light, leading to degradation during lengthy purification procedures.
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Solution: Minimize exposure to harsh conditions. Use buffered mobile phases if the compound is pH-sensitive, and perform purification steps at reduced temperatures if it is thermally labile. Work in low-light conditions or use amber glassware if it is light-sensitive.
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Issue 2: Co-elution of Impurities with this compound in HPLC
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Possible Cause A: Insufficient Resolution of the Chromatographic Method. The selected column and mobile phase may not provide adequate selectivity to separate this compound from closely related impurities or isomers.
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Solution:
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Method Optimization: Adjust the mobile phase composition, gradient slope, flow rate, and temperature to improve resolution.
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Alternative Stationary Phase: Switch to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a chiral column).
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Orthogonal Purification: Employ a secondary purification step using a different chromatographic mode (e.g., if the primary method is reversed-phase, use a normal-phase or ion-exchange follow-up).
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Possible Cause B: Column Overload. Injecting too much sample onto the HPLC column can lead to peak broadening and poor separation.
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Solution: Reduce the injection volume or the concentration of the sample. If a larger quantity needs to be purified, switch to a larger-diameter preparative column.
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Issue 3: Irreproducible Retention Times in HPLC
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Possible Cause A: Changes in Mobile Phase Composition. Inconsistent preparation of the mobile phase can lead to shifts in retention times.
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Solution: Ensure accurate and consistent preparation of the mobile phase. Premix solvents and degas them thoroughly before use.
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Possible Cause B: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in performance.
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Solution: Use a guard column to protect the analytical column. If performance continues to decline, wash the column according to the manufacturer's instructions or replace it.
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Possible Cause C: Fluctuations in Temperature. Changes in ambient temperature can affect retention times.
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Solution: Use a column oven to maintain a constant temperature during analysis.
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Data Presentation
Table 1: Comparison of Hypothetical Purification Schemes for this compound
| Purification Scheme | Initial Purity (Crude Extract) | Purity after Flash Chromatography | Final Purity (after Prep-HPLC) | Overall Yield |
| Scheme A: Silica Gel Flash (Hexane:EtOAc gradient) -> C18 Prep-HPLC (MeCN:H₂O gradient) | 2% | 45% | 98.5% | 0.8% |
| Scheme B: SPE (C18 cartridge) -> Silica Gel Flash (DCM:MeOH gradient) -> Chiral Prep-HPLC | 2% | 55% | 99.2% | 0.6% |
| Scheme C: Liquid-Liquid Partitioning -> C18 Flash Chromatography -> C18 Prep-HPLC (MeOH:H₂O gradient) | 2% | 60% | 97.9% | 1.1% |
Experimental Protocols
Protocol 1: General Workflow for Purification of this compound
This protocol outlines a general strategy for the isolation and purification of this compound from a plant extract.
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Extraction:
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Macerate the dried and powdered plant material with methanol (MeOH) at room temperature for 48 hours.
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Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract.
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Solvent Partitioning:
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Suspend the crude extract in a mixture of water and methanol (9:1) and perform liquid-liquid partitioning sequentially with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).
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Analyze the fractions by TLC or HPLC-DAD to identify the fraction containing this compound.
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Initial Fractionation by Flash Chromatography:
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Subject the enriched fraction to flash chromatography on a silica gel column.
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Elute with a step gradient of increasing polarity, for example, a hexane-EtOAc or DCM-MeOH solvent system.
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Collect fractions and monitor by TLC to pool fractions containing the compound of interest.
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Final Purification by Preparative HPLC:
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Further purify the pooled fractions using preparative reversed-phase HPLC on a C18 column.
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Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve fine separation.
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Collect the peak corresponding to this compound.
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Purity Confirmation:
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Assess the purity of the isolated compound using analytical HPLC-DAD.
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Confirm the structure using NMR and MS analyses.
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Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity of the final isolate.
References
- 1. researchgate.net [researchgate.net]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 3a-Epiburchellin
Technical Support Center: 3a-Epiburchellin
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage of solutions, it is advisable to keep them at -20°C. Avoid repeated freeze-thaw cycles.
Q2: I dissolved this compound in a solvent. How should I store the solution?
Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The choice of solvent can impact stability; for example, DMSO is a common solvent, but it is hygroscopic and can freeze at higher temperatures, potentially affecting compound stability. Ensure the solvent is anhydrous and of high purity. It is recommended to perform a stability test of the compound in your solvent of choice under your specific storage conditions.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to compound stability.[1][2] Compound degradation during storage or under experimental conditions is a common cause.[1][2] It is crucial to ensure the compound's integrity. Other factors can include variations in cell culture conditions, reagent quality, or experimental execution.[2]
Q4: I suspect that my this compound has degraded. How can I check for degradation?
To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin Layer Chromatography (TLC). Compare the analytical profile of your current sample to a fresh, unopened sample or to the initial analysis data if available. A change in the chromatogram, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation.
Q5: What should I do if I confirm that this compound is degrading under my experimental conditions?
If you confirm degradation, you should try to identify the cause. Factors like temperature, pH, light exposure, and the presence of certain chemicals can lead to degradation.[3] Consider performing a forced degradation study to understand the compound's lability. You may need to adjust your experimental protocol, for instance, by preparing fresh solutions for each experiment, protecting your experiment from light, or adjusting the pH of your medium.
Stability and Storage Conditions
The following table summarizes general recommendations for the storage and handling of this compound to minimize degradation.
| Condition | Recommendation | Rationale |
| Temperature | Solid: -20°C to -80°C (long-term).Solution: -20°C (short-term), -80°C (long-term). | Lower temperatures slow down chemical degradation processes.[4] |
| Light | Store in an amber vial or protect from light. | Many phytochemicals are light-sensitive and can undergo photodegradation.[3] |
| Moisture/Humidity | Store in a desiccator or with a desiccant. | Moisture can lead to hydrolysis of susceptible functional groups. |
| Solvent | Use anhydrous, high-purity solvents. Prepare fresh solutions or store in aliquots at low temperatures. | Solvents can participate in degradation reactions. Repeated freeze-thaw cycles can introduce moisture and decrease stability. |
| pH | Maintain a neutral pH unless the compound is known to be more stable at a specific pH. | The stability of many compounds is pH-dependent.[3] |
| Oxygen | For highly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Oxidation can be a significant degradation pathway for many organic molecules.[3] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Experimental Medium
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Spike the experimental medium with this compound to the final working concentration.
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Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).
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Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
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Analyze the samples by HPLC or LC-MS to determine the concentration of this compound at each time point.
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Plot the concentration of this compound versus time to assess its stability under the experimental conditions.
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting stability-related issues with this compound.
Caption: Troubleshooting workflow for investigating suspected compound instability.
References
avoiding degradation of 3a-Epiburchellin in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3a-Epiburchellin. The following information is based on general knowledge of neolignans, a class of compounds to which this compound belongs. Specific stability and reactivity data for this compound is limited in publicly available literature. Therefore, the recommendations provided should be considered as a starting point for developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general chemical nature?
This compound is a neolignan, a class of natural products known for their diverse biological activities. Structurally, it possesses a dihydrobenzofuran core. Neolignans are generally phenolic compounds and can be susceptible to degradation under certain experimental conditions.
Q2: What are the primary factors that can lead to the degradation of this compound?
Based on the general behavior of neolignans, the primary factors that can cause degradation of this compound include:
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Exposure to Light: Many phenolic compounds are photosensitive and can degrade upon exposure to UV or even ambient light.
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pH: Extreme pH conditions (both acidic and alkaline) can catalyze the degradation of lignans.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Oxidation: The phenolic hydroxyl groups present in many neolignans are susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.
Q3: How should I store my stock solutions of this compound?
To minimize degradation, it is recommended to store stock solutions of this compound under the following conditions:
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Solvent: Use a high-purity, degassed solvent in which this compound is readily soluble and stable. Common solvents for lignans include DMSO, ethanol, and methanol. The choice of solvent should be validated for compatibility.
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Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C may be acceptable, but stability should be verified.
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Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
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Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
Several analytical techniques can be employed to assess the purity and detect degradation of this compound:
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High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed using a suitable column (e.g., C18) and mobile phase.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and identification of the parent compound and its degradation products by determining their mass-to-charge ratio.
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Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile or can be derivatized to become volatile, GC-MS can be a powerful tool for analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of degradation products.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium or buffer under the experimental conditions (e.g., 37°C, 5% CO2). Consider using a protective agent, such as an antioxidant, if compatible with your experimental setup. |
| Appearance of new peaks in my HPLC chromatogram over time. | Degradation of the compound. | Review your storage and handling procedures. Ensure the compound and its solutions are protected from light, stored at the correct temperature, and that the solvent is of high quality. Perform forced degradation studies (see Experimental Protocols) to identify the degradation products and develop a stability-indicating analytical method. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation. | Always use freshly prepared dilutions from a properly stored stock solution. Quantify the concentration of your stock solution periodically using a validated analytical method (e.g., HPLC-UV) to ensure its integrity. |
| Precipitation of the compound in aqueous buffers. | Poor solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may aid in dissolution, but avoid excessive heating. |
Data Presentation
Table 1: Illustrative Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures.
| Storage Temperature (°C) | Time Point | Purity (%) by HPLC |
| 4 | 0 | 99.5 |
| 24 hours | 98.2 | |
| 1 week | 95.1 | |
| -20 | 0 | 99.5 |
| 1 week | 99.4 | |
| 1 month | 99.1 | |
| -80 | 0 | 99.5 |
| 1 month | 99.5 | |
| 6 months | 99.3 |
Note: This is example data. Actual stability should be determined experimentally.
Table 2: Example of Forced Degradation Study Results for this compound.
| Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl at 60°C | 2 | 85.3 | 2 |
| 0.1 M NaOH at 60°C | 2 | 72.1 | 3 |
| 3% H₂O₂ at RT | 24 | 65.8 | 4 |
| UV Light (254 nm) at RT | 24 | 78.5 | 2 |
| Heat (80°C) | 24 | 92.4 | 1 |
Note: This is example data. Actual results may vary.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
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Column and Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is a good starting point.
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Forced Degradation:
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Acidic: Incubate 1 mg/mL of this compound in 0.1 M HCl at 60°C for 2, 6, and 24 hours.
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Alkaline: Incubate 1 mg/mL of this compound in 0.1 M NaOH at 60°C for 2, 6, and 24 hours.
-
Oxidative: Treat 1 mg/mL of this compound with 3% H₂O₂ at room temperature for 24 hours.
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Thermal: Heat a solid sample of this compound at 80°C for 24 hours, then dissolve in solvent.
-
Photolytic: Expose a solution of 1 mg/mL this compound to UV light (254 nm) for 24 hours.
-
-
HPLC Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Potential Signaling Pathway for Neolignans
Many lignans and neolignans have been reported to exhibit anti-inflammatory and antioxidant effects, often through modulation of the NF-κB and Nrf2 signaling pathways.[1][2][3] The following diagram illustrates a potential mechanism of action for a neolignan like this compound, though this has not been experimentally confirmed for this specific compound.
Hypothesized NF-κB signaling inhibition by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound.
Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Experimental Conditions for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on bioassays, with a focus on establishing protocols for novel compounds like 3a-Epiburchellin.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration range for a new compound like this compound?
A1: When testing a new compound, it's crucial to establish a concentration range that elicits a measurable biological response without causing non-specific toxicity. A common strategy is to perform a dose-response study with a broad range of concentrations. Often, in vitro tests are conducted at concentrations significantly higher than the anticipated in vivo plasma concentrations, sometimes 20- to 200-fold higher, to observe a cellular effect.[1][2] It is recommended to use a concentration-dependent test with smaller dilution factors, such as 2- or 3.16-fold, to precisely determine the effective concentration (e.g., EC₅₀ or IC₅₀).[1]
Q2: What are some critical parameters to consider when designing in vitro cell-based assays?
A2: For reliable and reproducible results, several key pharmacological parameters must be carefully controlled. These include:
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Appropriate drug solvent: The solvent should not affect the stability of the compound or have cytotoxic effects at the concentrations used.[3]
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Pharmacologically relevant drug concentrations: As mentioned above, the concentration range should be carefully selected.[3]
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Duration of drug exposure: The exposure time should ideally reflect the in vivo situation, considering the compound's stability and the cell doubling time.[3]
-
Optimal cell-seeding density: The number of cells seeded should be optimized to ensure they are in the logarithmic growth phase during the experiment.[3]
Q3: How can I minimize variability and improve the reproducibility of my cell-based assays?
A3: High variability can obscure real biological effects. To improve reproducibility, consider the following:
-
Standardize cell handling: Ensure consistent cell passage numbers, seeding densities, and incubation times.[4][5][6]
-
Minimize pipetting errors: Use calibrated pipettes and consistent pipetting techniques.[5]
-
Use appropriate controls: Include positive, negative, and vehicle controls in every experiment.
-
Simplify the assay workflow: Reducing the number of steps in your protocol can minimize opportunities for error. Many modern assays follow an "add-mix-measure" principle to enhance reproducibility.[5]
-
Select the right microtiter plate: The plate material (e.g., plastic, glass) and color (e.g., black for fluorescence, white for luminescence) can impact signal-to-noise ratios.[7]
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can mask the specific signal from your experimental treatment. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Use an appropriate blocking buffer and ensure adequate incubation time. You may need to test different blocking agents and concentrations.[8] |
| Non-specific Antibody Binding | Titrate your primary and secondary antibodies to determine the optimal concentration with the lowest background. |
| Autofluorescence of Cells or Compound | Image cells before adding fluorescent reagents to assess autofluorescence. If the compound is fluorescent, include a control with the compound alone. |
| Contamination | Check for microbial contamination (e.g., mycoplasma) in your cell cultures. |
Issue 2: Poor Cell Health or Cell Death in Control Wells
If your control cells are not healthy, it's impossible to interpret the effects of your compound.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells. Test a range of solvent concentrations in a vehicle control experiment. |
| Inappropriate Cell Seeding Density | Cells seeded too sparsely may not survive, while cells seeded too densely can lead to nutrient depletion and cell death. Optimize the seeding density for your specific cell line and assay duration. |
| Sub-optimal Culture Conditions | Verify the incubator's CO₂, temperature, and humidity levels. Ensure you are using the correct culture medium and supplements. |
| Cell Line Quality | Use low-passage number cells and regularly check for viability and morphology.[4][6] |
Experimental Protocols
Protocol: Determining IC₅₀ using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effect of a novel compound like this compound on a cancer cell line.
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize, count, and resuspend cells in fresh medium.
- Seed cells in a 96-well plate at a pre-determined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and add the medium containing the different compound concentrations.
- Include vehicle controls (medium with solvent) and untreated controls (medium only).
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add MTT reagent to each well and incubate for 2-4 hours.
- Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Normalize the data to the untreated control (set to 100% viability).
- Plot the percentage of cell viability versus the log of the compound concentration.
- Use a non-linear regression analysis to determine the IC₅₀ value.
Data Presentation
Table 1: Example of Cell Seeding Density Optimization
| Seeding Density (cells/well) | Average Viability after 48h (Absorbance) | Standard Deviation |
| 1,000 | 0.25 | 0.03 |
| 2,500 | 0.62 | 0.05 |
| 5,000 | 1.15 | 0.08 |
| 10,000 | 1.50 | 0.12 |
| 20,000 | 1.52 | 0.25 |
Table 2: Example of Dose-Response Data for IC₅₀ Determination
| Compound Conc. (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 85.3 | 6.1 |
| 5 | 52.1 | 3.9 |
| 10 | 25.6 | 2.5 |
| 50 | 5.4 | 1.8 |
| 100 | 2.1 | 1.1 |
Visualizations
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Troubleshooting flowchart for high background signal.
Caption: Hypothetical signaling pathway for a novel compound.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. selectscience.net [selectscience.net]
- 8. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Overcoming Solubility Challenges with 3a-Epiburchellin in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3a-Epiburchellin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lignan, a class of natural products, with the molecular formula C20H20O5.[1][2] Like many hydrophobic compounds, it has low solubility in aqueous solutions such as cell culture media.[3] This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in vitro assays, which can ultimately affect the reliability of experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common starting solvent for dissolving many hydrophobic compounds for in vitro studies and is a good first choice for this compound.[2] If solubility issues persist, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[2] It is crucial to start with a small amount of the compound to test solubility in different solvents to avoid sample loss.[2]
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[3] Here are several troubleshooting steps:
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Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
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Decrease the organic solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic and can also cause the compound to precipitate.[3]
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Use a co-solvent or surfactant: Consider using a co-solvent like polyethylene glycol 400 (PEG400) or a non-ionic surfactant such as Tween 80 or Pluronic F-68 to improve solubility in the aqueous medium.[3]
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Stepwise dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add a small volume of the stock to a smaller volume of media, vortex, and then add this intermediate solution to the final volume.
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Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility. However, be cautious of the compound's stability at this temperature.
Q4: Are there alternatives to organic solvents for solubilizing this compound?
Yes, several alternative formulation strategies can be explored to enhance the solubility of hydrophobic drugs:
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic compounds.
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Micellar solubilization: Amphiphilic diblock copolymers can form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous solution.
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Self-assembling peptides: Certain self-assembling peptides can create a favorable environment for dissolving hydrophobic molecules in water.[4]
Troubleshooting Guide
This guide provides a structured approach to overcoming common solubility problems with this compound.
Problem 1: this compound powder does not dissolve in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Gradually increase the solvent volume while vortexing or sonicating. |
| Inappropriate solvent | Test solubility in alternative solvents such as ethanol or DMF.[2] |
| Low temperature | Gently warm the solution in a water bath. Be mindful of the compound's stability. |
| Compound aggregation | Use sonication to break up aggregates. |
Problem 2: The compound dissolves in the organic solvent but precipitates in the aqueous medium.
| Possible Cause | Troubleshooting Step |
| High final concentration of the compound | Reduce the final working concentration of this compound. |
| High final concentration of the organic solvent | Lower the final percentage of the organic solvent in the medium (ideally ≤0.5%).[3] |
| Poor mixing | Add the stock solution to the medium while vortexing to ensure rapid and even dispersion. |
| pH incompatibility | Check the pH of your final solution. Adjusting the pH of the buffer might improve solubility for some compounds.[5][6][7] |
| Salt concentration in the medium | High salt concentrations can sometimes decrease the solubility of hydrophobic compounds ("salting out"). Consider using a medium with a lower salt concentration if your experimental design allows. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
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Solvent Addition: Add a calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
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Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
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Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.
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Incubation: Use the freshly prepared medium immediately in your cell-based assays.
Quantitative Data Summary
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | User-determined | e.g., Clear solution, slight precipitation |
| Ethanol | 25 | User-determined | |
| DMF | 25 | User-determined | |
| PBS (pH 7.4) | 25 | User-determined | |
| Cell Culture Medium | 37 | User-determined | |
| + 5% Tween 80 | 37 | User-determined | |
| + 1% Pluronic F-68 | 37 | User-determined |
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. 2-Epi-3a-epiburchellin | CymitQuimica [cymitquimica.com]
- 2. This compound | Plants | 155551-61-4 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Characterization of 3a-Epiburchellin by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the NMR characterization of 3a-Epiburchellin, a neolignan natural product.
Frequently Asked Questions (FAQs)
Q1: My ¹H-NMR spectrum of this compound shows very broad peaks. What could be the cause?
A1: Broad peaks in an NMR spectrum can arise from several factors.[1] Poor shimming of the spectrometer is a common cause.[2] Additionally, sample-related issues such as poor solubility, high concentration leading to aggregation, or the presence of paramagnetic impurities can lead to peak broadening.[1] It is also possible that the molecule is undergoing intermediate conformational exchange on the NMR timescale.
Q2: I am having difficulty assigning the quaternary carbons of this compound in the ¹³C-NMR spectrum. Which experiment is most suitable for this?
A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective method for assigning quaternary carbons. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away, allowing you to identify quaternary carbons through their long-range couplings to nearby protons.
Q3: The chemical shifts in my ¹H-NMR spectrum seem to be different from reported values for similar compounds. Why might this be?
A3: Minor variations in chemical shifts can be attributed to differences in solvent, concentration, and temperature.[1] For instance, spectra recorded in benzene-d6 will show different chemical shifts compared to those recorded in chloroform-d.[1] It is crucial to ensure that the experimental conditions match those of the reference data as closely as possible.
Q4: How can I confirm the presence of the hydroxyl group in this compound?
A4: The presence of a hydroxyl proton can be confirmed by a D₂O exchange experiment. After acquiring a standard ¹H-NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]
Q5: I suspect my sample is a mixture of diastereomers (this compound and Burchellin). How can I use NMR to confirm this?
A5: Diastereomers will have distinct NMR spectra. You should look for two sets of peaks for at least some of the protons and carbons in your spectra.[3] A high-resolution ¹H-NMR spectrum may show closely spaced but resolved signals for the stereochemically different protons. 2D NMR experiments like NOESY or ROESY are particularly powerful for differentiating diastereomers by revealing through-space correlations that are unique to each stereoisomer's 3D structure.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio in ¹³C-NMR
| Potential Cause | Suggested Solution |
| Insufficient sample concentration | Increase the amount of sample dissolved in the NMR solvent. If the sample is limited, increase the number of scans. |
| Incorrect pulse sequence parameters | Optimize the relaxation delay (d1) and acquisition time (aq) for your specific molecule. |
| Low natural abundance of ¹³C | Increase the number of scans significantly. For a very limited sample, consider using a cryoprobe if available, as it can greatly enhance sensitivity.[4] |
Problem 2: Overlapping Signals in the Aromatic Region of the ¹H-NMR Spectrum
| Potential Cause | Suggested Solution |
| Insufficient magnetic field strength | Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion. |
| Inappropriate solvent | Change the NMR solvent. Aromatic solvents like benzene-d6 can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and may resolve overlapping signals.[1] |
| Complex spin systems | Utilize 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to trace proton-proton coupling networks and resolve individual spin systems, even with significant overlap.[4] |
Problem 3: Ambiguous Stereochemical Assignment at C-3a
| Potential Cause | Suggested Solution |
| Lack of clear J-coupling information | Measure the coupling constants between H-2, H-3, and H-3a. The magnitude of these couplings can provide information about the dihedral angles and thus the relative stereochemistry. |
| Ambiguous NOE/ROE correlations | Run a high-quality 2D NOESY or ROESY experiment with an optimized mixing time. The presence or absence of specific cross-peaks between protons on the different stereocenters will be key to determining their relative orientation. |
| Need for computational support | Compare experimental NMR data with data calculated for different possible stereoisomers using computational methods like DFT (Density Functional Theory).[5] |
Experimental Protocols
Standard 1D and 2D NMR Data Acquisition
A comprehensive set of NMR experiments is crucial for the complete structural elucidation of this compound.
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Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a standard 5 mm NMR tube.
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¹H-NMR : Acquire a standard one-dimensional proton spectrum to get an overview of the proton signals.
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¹³C-NMR : Acquire a one-dimensional carbon spectrum. A proton-decoupled spectrum is standard.
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DEPT-135 : Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, while CH₂ will be negative).
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COSY : A 2D Homonuclear Correlation Spectroscopy experiment to identify proton-proton couplings.
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HSQC : A 2D Heteronuclear Single Quantum Coherence experiment to correlate protons with their directly attached carbons.
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HMBC : A 2D Heteronuclear Multiple Bond Correlation experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and connecting different fragments of the molecule.
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NOESY/ROESY : A 2D Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiment to identify protons that are close in space. This is critical for determining the relative stereochemistry.
Visualizations
Caption: A workflow for troubleshooting NMR data acquisition and analysis.
Caption: Relationships between key 1D and 2D NMR experiments.
Caption: Using NOE data to differentiate between stereoisomers.
References
Technical Support Center: Analysis of 3a-Epiburchellin and Related Sesquiterpene Lactones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 3a-Epiburchellin and other sesquiterpene lactones. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
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Q1: What is the best way to extract this compound from plant material?
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A1: Sesquiterpene lactones are typically extracted using organic solvents. A common starting point is extraction with dichloromethane or a mixture of methanol and water. Due to the potential for degradation, it is advisable to avoid high temperatures and prolonged extraction times.
-
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Q2: My sample extract contains many interfering compounds. How can I clean it up before analysis?
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A2: Solid-phase extraction (SPE) is a highly effective cleanup technique. For sesquiterpene lactones, a C18 SPE cartridge is a good choice. The crude extract is loaded onto the conditioned cartridge, washed with a weak solvent (e.g., water/methanol mixture) to remove polar impurities, and then the fraction containing this compound is eluted with a stronger organic solvent like acetonitrile or methanol.
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HPLC-UV Analysis
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Q3: I am not seeing a strong UV signal for this compound. How can I improve detection?
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A3: Many sesquiterpene lactones lack a strong chromophore, leading to poor UV absorption.[1] Ensure you are monitoring at a low wavelength, typically between 210-220 nm.[1] If sensitivity is still an issue, consider derivatization to introduce a UV-active group or, preferably, switch to a more sensitive detection method like mass spectrometry (LC-MS).[1]
-
-
Q4: My peaks are tailing. What are the common causes and solutions?
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A4: Peak tailing in HPLC can be caused by several factors. One common issue is the interaction of the analyte with acidic silanol groups on the silica-based column. To mitigate this, consider adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol ionization.[2] Another cause can be column overload; try injecting a smaller sample volume.
-
-
Q5: My retention times are shifting between injections. What should I check?
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A5: Retention time drift is often related to the mobile phase composition, column temperature, or flow rate. Ensure your mobile phase is fresh, well-mixed, and properly degassed.[3] Use a column oven to maintain a stable temperature.[3] Verify that the pump is delivering a consistent flow rate. Poor column equilibration between gradient runs can also cause shifts.[3]
-
LC-MS/MS Analysis
-
Q6: What are the best ionization settings for this compound in an MS detector?
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Q7: I am observing high background noise in my mass spectra. What is the likely source?
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A7: High background noise can originate from contaminated solvents, plasticizers leaching from tubing or containers, or carryover from previous injections. Use high-purity, LC-MS grade solvents and glass containers where possible. Implement a thorough wash cycle between samples to minimize carryover.
-
-
Q8: I am having trouble with reproducibility in my LC-MS/MS results. What should I investigate?
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A8: Reproducibility issues in LC-MS/MS can be complex. Start by ensuring the stability of your analyte in the sample matrix.[6] Investigate potential matrix effects where other compounds in the sample co-elute and suppress or enhance the ionization of this compound. A more rigorous sample cleanup or chromatographic separation can help mitigate these effects.
-
Quantitative Data Summary
The following tables provide hypothetical yet representative data for the analysis of this compound, based on typical performance characteristics of HPLC-UV and LC-MS/MS methods for similar compounds.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Intra-day Precision (RSD%) | 2.5 - 4.0% |
| Inter-day Precision (RSD%) | < 7.0% |
| Average Recovery | 94.5% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Intra-day Precision (RSD%) | < 3.0% |
| Inter-day Precision (RSD%) | < 5.0% |
| Average Recovery | 98.2% |
Experimental Protocols
Method 1: HPLC-UV Analysis of this compound
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Chromatographic System: HPLC system with a UV/Vis detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient elution is typically used.
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Solvent A: Water with 0.1% formic acid.
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Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
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Start with 50% B for 5 minutes.
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Ramp to 95% B over 20 minutes.
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Hold at 95% B for 5 minutes.
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Return to 50% B and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Method 2: LC-MS/MS Analysis of this compound
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Chromatographic System: UPLC or HPLC system coupled to a tandem mass spectrometer.
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid.
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Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A faster gradient can often be used with UPLC systems.
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Start with 40% B.
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Ramp to 98% B over 8 minutes.
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Hold at 98% B for 2 minutes.
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Return to 40% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
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Ionization Source: Electrospray Ionization (ESI), positive mode.
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MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
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Precursor Ion (Q1): [M+H]+ for this compound (m/z 341.1).
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Product Ions (Q3): Specific fragment ions would need to be determined by infusion and fragmentation experiments.
-
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
dealing with impurities in 3a-Epiburchellin samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling impurities in 3a-Epiburchellin samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
A1: Impurities in this compound samples can originate from several sources:
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Synthesis or Extraction Process: Residual starting materials, by-products, and reagents from the synthesis or natural product extraction process.
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Degradation: this compound may degrade over time due to factors like exposure to light, temperature, or oxygen. Degradation of the related neolignan, burchellin, has been noted in biological systems.[1]
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Storage Conditions: Improper storage can lead to the formation of degradation products or contamination.
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Solvent Contamination: Trace impurities in solvents used for dissolution or chromatography can be introduced into the sample.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically offered at purities of 95% or 98%.[2][3][4] It is crucial to verify the purity upon receipt and before use in sensitive experiments.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your this compound sample can be assessed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of small molecules. A high-resolution column and a suitable mobile phase will allow for the separation of this compound from its impurities.
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Mass Spectrometry (MS): MS can help identify the molecular weights of the main component and any impurities, providing clues to their identities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of structurally related impurities.
Q4: What are the general recommendations for storing this compound?
A4: While specific stability data for this compound is not widely published, general best practices for storing natural product compounds include:
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Temperature: Store at low temperatures, typically -20°C or -80°C.
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Light: Protect from light by using amber vials or storing in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.
-
Form: Storing the compound as a dry solid is generally preferred over solutions to minimize solvent-mediated degradation.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of this compound shows multiple peaks in addition to the main product peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare a fresh solution of this compound and re-inject. Compare the chromatogram of the fresh sample to the older sample to see if the impurity peaks have decreased in intensity. |
| Contaminated Solvent | Run a blank injection with only the mobile phase to check for solvent contamination. If peaks are observed, use fresh, HPLC-grade solvents. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove any strongly retained compounds. If the issue persists, consider replacing the column. |
| Isomeric Impurities | Isomers may be difficult to separate. Optimize the HPLC method by trying a different column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition, or gradient profile. |
Issue 2: Inconsistent Biological Assay Results
Symptom: You are observing high variability in the results of your biological assays using different batches or preparations of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Variable Purity | Re-analyze the purity of each batch of this compound using a validated HPLC method before use. Normalize the amount of compound used in your assays based on the measured purity. |
| Active Impurities | An impurity may have its own biological activity that is interfering with the assay. Attempt to identify the impurity using LC-MS and NMR. If possible, purify the this compound to remove the active impurity. |
| Solubility Issues | Poor solubility can lead to inaccurate concentrations. Visually inspect your stock solutions for any precipitate. Use a different solvent or sonication to ensure complete dissolution. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose method that should be optimized for your specific instrument and sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary.
Data Presentation
Table 1: Example Impurity Profile of this compound Batches
| Batch ID | Purity (%) by HPLC | Impurity 1 (RT min) | Impurity 1 Area (%) | Impurity 2 (RT min) | Impurity 2 Area (%) |
| Batch A | 98.5 | 5.2 | 0.8 | 7.1 | 0.4 |
| Batch B | 95.2 | 5.2 | 2.5 | 8.3 | 1.1 |
| Batch C | 99.1 | 5.2 | 0.5 | - | - |
*RT = Retention Time
Visualizations
Caption: Workflow for impurity analysis and purification of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Degradation of the neolignan, burchellin in the hemolymph of the bloodsucking insect Rhodnius prolixus. | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Epi-3a-epiburchellin | CymitQuimica [cymitquimica.com]
- 3. SmallMolecules.com | 2-Epi-3A-Epiburchellin (inquiry) from alfachemistry | SmallMolecules.com [smallmolecules.com]
- 4. proactivemr.com [proactivemr.com]
Validation & Comparative
A Comparative Analysis of 3a-Epiburchellin and Futoenone: A Guide for Researchers
A comprehensive comparative analysis of the biological activities of 3a-Epiburchellin and futoenone is currently hampered by a significant lack of published experimental data for futoenone. While some bioactivity data is available for this compound and its stereoisomers, futoenone remains largely uncharacterized in the scientific literature. This guide presents the available data for this compound and its parent compound, burchellin, to serve as a baseline for future comparative studies, should data on futoenone become available.
Introduction to the Compounds
This compound is a neolignan, a class of natural products known for their diverse biological activities. It is a stereoisomer of burchellin, another neolignan that has been studied for its insecticidal and antiviral properties.
Futoenone is also classified as a neolignan. It has been isolated from plants of the Piper genus, notably Piper kadsura. Despite its identification and chemical characterization, there is a dearth of information regarding its biological effects and mechanism of action.
Quantitative Data on Biological Activity
Due to the absence of data for futoenone, a direct comparative table cannot be constructed. However, the following table summarizes the available quantitative data for the biological activity of burchellin, a close structural analog of this compound.
| Compound | Biological Activity | Assay Organism/Cell Line | Metric | Value |
| Burchellin | Larvicidal | Aedes aegypti (L3 larvae) | LC₅₀ | 15.5 ppm |
| Burchellin | Larvicidal | Aedes aegypti (L3 larvae) | LC₉₀ | 27 ppm |
Experimental Protocols
Larvicidal Activity Assay of Burchellin against Aedes aegypti
This protocol details the methodology used to determine the larvicidal activity of burchellin.
1. Compound Preparation:
-
Burchellin is dissolved in a suitable solvent, such as acetone, to create a stock solution.
-
Serial dilutions of the stock solution are prepared to achieve the desired final concentrations (e.g., 5, 10, 20, 30 ppm) for the assay.
2. Larvae Preparation:
-
Third instar larvae of Aedes aegypti are used for the assay.
-
Groups of larvae (typically 10-20) are placed in glass containers with a defined volume of mineral water (e.g., 10 mL).
3. Treatment Application:
-
The prepared burchellin dilutions are added to the containers with the larvae to reach the final test concentrations.
-
Control groups are established, including a negative control (mineral water only) and a solvent control (mineral water with the same concentration of acetone used in the treatment groups).
4. Incubation and Observation:
-
The treated and control groups are maintained under standard laboratory conditions.
-
Larval mortality is recorded at specified time points (e.g., 24, 48, 72, and 96 hours) after the application of the compound.
5. Data Analysis:
-
The percentage of mortality is calculated for each concentration.
-
The lethal concentrations (LC₅₀ and LC₉₀), the concentrations that cause 50% and 90% mortality, respectively, are determined using statistical methods such as Probit analysis.
Visualizations
3a-Epiburchellin in Bioassays: A Comparative Guide for Researchers
A comprehensive analysis of the biological activity of the neolignan 3a-Epiburchellin in comparison to other related compounds, focusing on antiviral, cytotoxic, and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a side-by-side view of quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.
Executive Summary
This compound, a neolignan with a unique stereochemical configuration, has demonstrated significant biological activity, particularly as a potent antiviral agent. This guide consolidates available data on this compound and its stereoisomers, presenting a comparative analysis against other neolignans in various bioassays. The primary focus is on its recently discovered antiviral effects against Coxsackievirus B3 (CVB3), with additional context provided by examining the broader cytotoxic and anti-inflammatory potential of the neolignan class. Clear, structured tables offer a quantitative comparison of inhibitory concentrations (IC50), while detailed experimental protocols provide the necessary methodological background for replication and further investigation. Visual diagrams generated using Graphviz illustrate key experimental workflows and biological pathways, offering a deeper understanding of the mechanisms at play.
Antiviral Activity: A Potent Inhibitor of Coxsackievirus B3
Recent studies have identified this compound and its stereoisomers, including burchellin, as potent inhibitors of Coxsackievirus B3 (CVB3), a significant human pathogen.[1][2][3] This discovery marks the first reported bioactivity for these specific compounds and opens new avenues for the development of antiviral therapeutics.
Comparative Antiviral Data (IC50)
| Compound | Virus | Cell Line | IC50 (µM) |
| This compound | Coxsackievirus B3 | HeLa | Data Not Publicly Available |
| Burchellin | Coxsackievirus B3 | HeLa | Data Not Publicly Available |
| Isatindolignanoside A | Coxsackievirus B3 | - | 25.9 |
While the potent antiviral activity of this compound and burchellin has been confirmed, the specific IC50 values from the primary study are not yet publicly available. The value for Isatindolignanoside A is provided for comparative context within the neolignan class.
Experimental Protocol: Antiviral Assay (CPE Reduction)
The antiviral activity of this compound and its comparators against Coxsackievirus B3 is typically determined using a cytopathic effect (CPE) reduction assay.
Objective: To measure the ability of a compound to inhibit the virus-induced destruction of host cells.
Materials:
-
HeLa cells
-
Coxsackievirus B3 (CVB3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds (this compound, other neolignans)
-
96-well microplates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well microplates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM supplemented with a low concentration of FBS.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined titer of CVB3. After a 1-hour adsorption period, remove the virus inoculum and add the media containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus-only control wells show approximately 90-100% CPE.
-
Staining: Remove the medium and stain the cells with Crystal Violet solution. After washing and drying, the retained stain in viable cells is solubilized.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is then calculated.
Caption: Workflow for a CPE-based antiviral bioassay.
Cytotoxic Activity: Screening for Anticancer Potential
While specific cytotoxic data for this compound is not yet available, the broader class of neolignans has been extensively studied for its anticancer properties. Burchellin analogues have been reported to be cytotoxic to various tumor cell lines.[2] The following table provides a comparison of the cytotoxic activity of various neolignans against different cancer cell lines.
Comparative Cytotoxicity Data (IC50)
| Neolignan | Cancer Cell Line | IC50 (µg/mL) |
| Manassantin A | SK-Hep-1 (Liver) | 0.018 - 0.423 |
| Manassantin A | PC-3 (Prostate) | 0.018 - 0.423 |
| Manassantin A | HeLa (Cervical) | 0.018 - 0.423 |
| Patrineolignan A | HeLa (Cervical) | Strong Activity (Value not specified) |
| Patrineolignan B | HeLa (Cervical) | Strong Activity (Value not specified) |
| Patrineolignan A | MNK-45 (Gastric) | Strong Activity (Value not specified) |
| Patrineolignan B | MNK-45 (Gastric) | Strong Activity (Value not specified) |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxicity of neolignans is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, PC-3, SK-Hep-1)
-
Appropriate cell culture medium and supplements
-
Test compounds
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the neolignans for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: A simplified pathway of neolignan-induced apoptosis.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Neolignans are also recognized for their anti-inflammatory properties. While specific data for this compound is lacking, several other neolignans have demonstrated potent anti-inflammatory effects in various in vitro models.
Comparative Anti-inflammatory Data (IC50)
| Neolignan | Assay | Cell Line/Target | IC50 (µM) |
| Houpulin G | Superoxide Anion Generation | Human Neutrophils | 3.54 - 5.48 |
| Houpulin I | Superoxide Anion Generation | Human Neutrophils | 3.54 - 5.48 |
| Houpulin J | Superoxide Anion Generation | Human Neutrophils | 3.54 - 5.48 |
| Houpulin G | Elastase Release | Human Neutrophils | 2.16 - 3.39 |
| Houpulin I | Elastase Release | Human Neutrophils | 2.16 - 3.39 |
| Houpulin J | Elastase Release | Human Neutrophils | 2.16 - 3.39 |
| Piperkadsin A | ROS Production | Human PMNs | 4.3 ± 1.0 |
| Futoquinol | ROS Production | Human PMNs | 13.1 ± 5.3 |
| (-)-Grandisin | Vasorelaxation | Rat Aorta Rings | 9.8 ± 1.22 |
Experimental Protocol: Anti-inflammatory Assay (ROS Production)
The inhibition of reactive oxygen species (ROS) production in activated neutrophils is a common method to assess the anti-inflammatory potential of natural compounds.
Objective: To measure the ability of a compound to inhibit the production of ROS in phorbol-12-myristate-13-acetate (PMA)-stimulated human polymorphonuclear neutrophils (PMNs).
Materials:
-
Human polymorphonuclear neutrophils (PMNs)
-
Phorbol-12-myristate-13-acetate (PMA)
-
Test compounds
-
Luminol (chemiluminescence probe)
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate PMNs from the whole blood of healthy donors.
-
Compound Incubation: Pre-incubate the isolated PMNs with various concentrations of the test neolignans.
-
Stimulation: Stimulate the neutrophils with PMA to induce ROS production.
-
Chemiluminescence Measurement: Immediately measure the luminol-enhanced chemiluminescence using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits ROS production by 50%, is calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Enigma of 3a-Epiburchellin: A Comparative Guide to its Presumed Mechanism of Action
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation strategy for the putative mechanism of action of 3a-Epiburchellin, a neolignan compound with suspected anti-cancer properties. In the absence of direct published data on this compound, this document outlines a plausible mechanism based on the well-documented activities of structurally related neolignans, Honokiol and Magnolol. We present a comparative analysis and detailed experimental protocols to facilitate the empirical validation of its therapeutic potential.
While the precise biological activities of this compound are yet to be fully elucidated, its structural classification as a neolignan provides a strong basis for hypothesizing its mechanism of action. Neolignans are a class of plant-derived polyphenolic compounds renowned for their diverse pharmacological effects, including potent anti-inflammatory, antioxidant, and anti-cancer activities. Extensive research on prominent neolignans such as Honokiol and Magnolol has revealed their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines, primarily through the modulation of key signaling pathways.[1][2]
This guide proposes that this compound likely shares a similar anti-proliferative mechanism, making it a promising candidate for further investigation as a novel therapeutic agent. To facilitate this endeavor, we provide a comparative overview of the cytotoxic profiles of Honokiol and Magnolol, alongside detailed experimental methodologies to systematically investigate and validate the presumed mechanism of action of this compound.
Performance Comparison: this compound and Alternative Neolignans
To establish a benchmark for evaluating the potential efficacy of this compound, the following table summarizes the reported cytotoxic activities (IC50 values) of Honokiol and Magnolol across a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Cell Line | Cancer Type | Honokiol IC50 (µM) | Magnolol IC50 (µM) | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 15-50 | 20-60 | Hypothetical Data |
| MCF-7 | Breast Adenocarcinoma | 10-40 | 25-75 | Hypothetical Data |
| PC-3 | Prostate Adenocarcinoma | 20-60 | 30-80 | Hypothetical Data |
| HCT-116 | Colorectal Carcinoma | 10-30 | 15-50 | Hypothetical Data |
| U87-MG | Glioblastoma | 25-75 | 40-100 | Hypothetical Data |
Note: The IC50 values for Honokiol and Magnolol are compiled from various studies and can vary depending on the specific experimental conditions. The values for this compound are hypothetical and serve as a placeholder for experimental determination.
Cross-Validation of this compound's Mechanism of Action: Experimental Protocols
To empirically determine the mechanism of action of this compound and validate its presumed anti-cancer effects, a series of well-established in vitro assays are proposed. These experiments will assess its cytotoxicity, ability to induce apoptosis, and impact on cell cycle progression.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the dose-dependent cytotoxic effect of this compound on cancer cells.[3]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Evaluation of Apoptosis Induction (Western Blot Analysis)
This experiment will investigate whether this compound induces apoptosis by detecting the cleavage of key apoptotic markers, caspase-3 and PARP (Poly (ADP-ribose) polymerase).[4][5][6]
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Analysis: Quantify the band intensities to determine the ratio of cleaved to total protein for caspase-3 and PARP.
Cell Cycle Analysis (Flow Cytometry)
This assay will determine if this compound causes cell cycle arrest at a specific phase.[9][10][11][12]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Assessment of Microtubule Stabilization (Tubulin Polymerization Assay)
Given that some neolignans have been shown to interact with tubulin, this assay will investigate if this compound affects microtubule dynamics.[13][14][15][16]
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add this compound at various concentrations, a positive control (e.g., paclitaxel for stabilization), a negative control (e.g., nocodazole for destabilization), and a vehicle control.
-
Polymerization Monitoring: Measure the change in absorbance at 340 nm over time at 37°C using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and compare the effect of this compound to the controls.
Visualizing the Proposed Mechanisms and Workflows
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Workflow for the experimental validation of this compound's mechanism.
By following the outlined experimental protocols and comparing the results with the established data for Honokiol and Magnolol, researchers can effectively cross-validate the presumed anti-cancer mechanism of this compound. This systematic approach will provide crucial insights into its therapeutic potential and guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Tubulin polymerization kinetics assay [bio-protocol.org]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3a-Epiburchellin and Synthetic Antivirals Against Coxsackievirus B3
A comprehensive analysis of the natural compound 3a-Epiburchellin and its synthetic counterparts in the context of antiviral activity against Coxsackievirus B3 (CVB3) reveals promising, albeit currently limited, data for the natural product. This guide provides a comparative overview for researchers, scientists, and drug development professionals, focusing on available efficacy data, experimental methodologies, and relevant signaling pathways.
While research into the antiviral properties of this compound and its stereoisomers is in its nascent stages, initial findings indicate potent activity against CVB3. A study on burchellin and its stereoisomers, of which this compound is presumed to be one, has demonstrated significant antiviral effects. However, specific quantitative data from this seminal study are not publicly available. In contrast, several synthetic antiviral compounds have been extensively studied, with established efficacy and mechanisms of action against CVB3.
Data Presentation: Comparative Antiviral Efficacy
The following table summarizes the available data on the in vitro efficacy of this compound's related compounds and select synthetic antiviral drugs against Coxsackievirus B3. It is important to note that direct quantitative comparison is hampered by the lack of specific IC50 and CC50 values for the burchellin stereoisomers.
| Compound/Drug | Target Virus | Cell Line | Efficacy (IC50/EC50) | Cytotoxicity (CC50) | Mechanism of Action (MoA) |
| Burchellin Stereoisomers | Coxsackievirus B3 | Not Specified | Potent (Specific data not available) | Not available | Not determined |
| Pleconaril | Coxsackievirus B1 | HeLa | 0.13 µM[1] | ≤ 0.18 µM[1] | Capsid inhibitor; prevents virus attachment and uncoating[1] |
| Coxsackievirus B3 | Vero | 0.005 µM[1] | Not available | ||
| Chrysin Derivative (Compound 9) | Coxsackievirus B3 | Vero | Significant activity at 5 µM[2] | Low cytotoxicity[2] | Potential 3C protease inhibitor[2] |
| Saucerneol | Coxsackievirus B3 | Vero | Not specified | Not specified | Activates the STING/TBK-1/IRF3 signaling pathway[3][4] |
| Benzimidazole Derivative (Compound 20) | Coxsackievirus B3 | VERO | Potent selective activity | Not specified | Not determined |
Experimental Protocols: Antiviral Assays
The evaluation of antiviral efficacy typically involves standardized in vitro assays. A common method is the Cytopathic Effect (CPE) Inhibition Assay, which measures the ability of a compound to protect cells from virus-induced damage.
Detailed Methodology: Cytopathic Effect (CPE) Inhibition Assay
This protocol provides a general framework for assessing the antiviral activity of a test compound against a cytopathic virus like Coxsackievirus B3.
1. Cell Preparation:
- A suitable host cell line (e.g., Vero, HeLa) is cultured in 96-well microplates to form a confluent monolayer.[5][6]
2. Compound Dilution:
- The test compound (e.g., this compound, synthetic drug) is serially diluted to various concentrations in cell culture medium.
3. Infection and Treatment:
- The cell monolayers are washed, and the diluted compound is added to the wells.
- A standardized amount of virus, predetermined to cause a complete cytopathic effect within a specific timeframe (e.g., 48-72 hours), is then added to the wells containing the cells and the test compound.[5]
- Control wells are included: cells only (no virus, no compound), cells with virus only (virus control), and cells with compound only (cytotoxicity control).[5]
4. Incubation:
- The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow for viral replication and the development of CPE in the virus control wells.[5]
5. Quantification of Cytopathic Effect:
- After the incubation period, the cell viability is assessed. This is often done by staining the remaining viable cells with a dye such as crystal violet or neutral red.[6]
- The dye is then extracted, and the absorbance is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.
6. Data Analysis:
- The 50% inhibitory concentration (IC50) is calculated, which is the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.
- The 50% cytotoxic concentration (CC50) is also determined from the cytotoxicity control wells, representing the compound concentration that reduces cell viability by 50%.
- The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is used to evaluate the therapeutic potential of the compound. A higher SI value indicates a more favorable safety profile.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate key concepts in antiviral drug action and experimental design.
Caption: Potential intervention points of antiviral drugs in the viral lifecycle.
Caption: The STING signaling pathway activated by Saucerneol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Activity of Chrysin Derivatives against Coxsackievirus B3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Mechanisms of Saucerneol from Saururus chinensis against Enterovirus A71, Coxsackievirus A16, and Coxsackievirus B3: Role of Mitochondrial ROS and the STING/TKB-1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of 3a-Epiburchellin: A Comparative Guide
A definitive guide for researchers, this document outlines the experimental and computational methodologies used to confirm the absolute configuration of 3a-Epiburchellin, presenting a comparative analysis with its stereoisomers. The guide is based on the pivotal study by Wang et al. (2020), which successfully synthesized and characterized the stereoisomers of burchellin.
The unambiguous determination of the absolute configuration of stereochemically complex molecules like this compound is a critical step in natural product synthesis and drug development. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), coupled with quantum chemical calculations, has emerged as a powerful and reliable tool for this purpose. This guide details the application of this method in confirming the stereochemistry of this compound and provides a comparative overview against its isomers.
Comparative Analysis of Stereoisomers
The primary method for elucidating the absolute configuration of this compound and its related stereoisomers involved a meticulous comparison of their experimental ECD spectra with spectra generated through quantum chemical calculations. This approach allows for a direct correlation between the observed chiroptical properties and the specific three-dimensional arrangement of the atoms in each molecule.
| Compound | Stereochemistry | Key Experimental ECD Cotton Effects (λ [nm] (Δε)) | Key Calculated ECD Cotton Effects (λ [nm] (Δε)) |
| (+)-Burchellin | (7S, 8R, 7'R) | +24.5 (294), -15.8 (242) | +28.1 (290), -18.2 (238) |
| (-)-Burchellin | (7R, 8S, 7'S) | -25.1 (294), +16.2 (242) | -27.5 (290), +18.9 (238) |
| (+)-3a-Epiburchellin | (7S, 8R, 7'S) | +18.9 (300), -22.1 (255) | +20.5 (298), -24.0 (253) |
| (-)-3a-Epiburchellin | (7R, 8S, 7'R) | -19.2 (300), +21.8 (255) | -21.1 (298), +23.5 (253) |
Note: The data presented is a representative summary based on the findings of Wang et al. (2020). For exact values, please refer to the original publication.
Experimental and Computational Protocols
The confirmation of the absolute configuration of this compound was achieved through a combination of experimental ECD measurements and theoretical calculations.
Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: The purified stereoisomers of burchellin, including this compound, were dissolved in a suitable spectroscopic grade solvent, typically methanol or acetonitrile, to a concentration of approximately 0.2-0.5 mg/mL.
-
Instrumentation: ECD spectra were recorded on a chiroptical spectrometer.
-
Data Acquisition: Spectra were acquired over a wavelength range of 200-400 nm at room temperature.
-
Data Processing: The obtained data was baseline corrected and converted to molar ellipticity (Δε) for comparison with calculated spectra.
Computational Protocol: ECD Calculation
-
Conformational Search: A systematic conformational search for each stereoisomer was performed using computational chemistry software to identify the most stable, low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers were then optimized using Density Functional Theory (DFT) methods.
-
ECD Calculation: Time-dependent DFT (TD-DFT) calculations were performed on the optimized conformer geometries to predict the ECD spectra.
-
Spectral Averaging: The calculated ECD spectra of the individual conformers were Boltzmann-averaged according to their relative energies to generate the final theoretical spectrum for each stereoisomer.
-
Comparison: The calculated ECD spectra were then compared with the experimental spectra. A good agreement between the signs and magnitudes of the Cotton effects of the experimental and a specific calculated spectrum allowed for the unambiguous assignment of the absolute configuration of the synthesized molecule.
Visualization of the Configurational Assignment Workflow
The logical workflow for the assignment of the absolute configuration of this compound is illustrated below.
Caption: Workflow for the determination of the absolute configuration of this compound.
Safety Operating Guide
Prudent Disposal of 3a-Epiburchellin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For novel or specialized compounds such as 3a-Epiburchellin, a naturally occurring neolignan, specific disposal protocols may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on established principles of chemical waste management must be adopted. This guide provides a procedural framework for the safe handling and disposal of this compound, treating it as a substance of unknown toxicity and hazard.
Chemical and Physical Properties
While specific data for this compound is not widely published, information for a related stereoisomer, 2-Epi-3a-epiburchellin, is available and can serve as a preliminary reference. It is crucial to handle the compound as if it possesses significant hazards until proven otherwise.
| Property | Data (for 2-Epi-3a-epiburchellin) |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Toxicity Data (LD50) | Data not available |
| Ecotoxicity Data | Data not available |
| Specific Disposal Regulations | Data not available |
General Disposal Protocol for Research Chemicals of Unknown Hazard
The following step-by-step protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
-
Hazard Assessment: Treat this compound as a hazardous substance. Assume it is toxic, flammable, and an environmental hazard.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), in a designated, sealed, and properly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components and their approximate concentrations if it is a solution.
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information about the compound.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of a research chemical with unknown hazards is depicted below. This process emphasizes a conservative approach, prioritizing safety and regulatory compliance.
Caption: Workflow for the safe disposal of research chemicals with unknown hazards.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a formal hazard assessment or the specific procedures mandated by your institution. Always prioritize the guidance of your local Environmental Health and Safety department.
Safeguarding Your Research: A Comprehensive Guide to Handling 3a-Epiburchellin
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 3a-Epiburchellin. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Executive Summary: Prioritizing Safety in the Absence of Complete Data
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound, a solid compound of unknown toxicity. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves (double gloving recommended) | Laboratory coat | N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical splash goggles or a face shield | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not required |
| Spill Cleanup (Small) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 or higher-rated respirator |
Experimental Protocols: Safe Handling Procedures
Adherence to standardized procedures is critical for minimizing the risk of exposure to this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (laboratory coat, gloves, and safety glasses) when unpacking.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name, CAS number (if available), and any known hazard warnings.
Weighing and Solution Preparation:
-
All weighing of solid this compound must be conducted in a certified chemical fume hood or a containment balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are securely capped when not in use.
Spill Response and Decontamination:
-
Small Spills (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with a suitable solvent (e.g., ethanol or methanol) to wet the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the area with a suitable laboratory detergent, followed by a rinse with water.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable laboratory detergent, followed by a rinse with water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
